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1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine Documentation Hub

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  • Product: 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine
  • CAS: 364794-76-3

Core Science & Biosynthesis

Foundational

The Ascendancy of the 5-Bromopyridine Piperazine Scaffold: A Technical Guide to Therapeutic Innovation

Foreword: Unlocking a Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven ability to interact wit...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven ability to interact with a wide array of biological targets, leading to the development of successful therapeutics.[1][2] The piperazine ring is a quintessential example of such a scaffold, prized for its synthetic tractability and its capacity to modulate physicochemical properties like solubility and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1][3] When coupled with a 5-bromopyridine moiety, a powerful and versatile building block is created, opening up new avenues for therapeutic intervention across a spectrum of diseases. This technical guide provides an in-depth exploration of the 5-bromopyridine piperazine scaffold, from its synthesis and structure-activity relationships to its profound therapeutic potential in key areas of drug discovery.

I. The Strategic Synthesis of 5-Bromopyridine Piperazine Derivatives

The synthetic accessibility of a scaffold is a cornerstone of its utility in drug discovery. The 5-bromopyridine piperazine core is readily assembled through several robust and well-established synthetic methodologies. The bromine atom at the 5-position of the pyridine ring is not merely a placeholder; it serves as a crucial handle for a variety of powerful cross-coupling reactions, enabling the facile introduction of diverse molecular fragments to explore a vast chemical space.[4]

Core Synthesis Methodologies:

The primary methods for constructing the N-aryl piperazine linkage to the 5-bromopyridine ring include:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a widely employed method for the formation of carbon-nitrogen bonds. It involves the cross-coupling of an aryl halide (5-bromopyridine) with an amine (piperazine) in the presence of a palladium catalyst and a suitable base.[5]

  • Aromatic Nucleophilic Substitution (SNAr): In cases where the pyridine ring is sufficiently electron-deficient, direct nucleophilic substitution of the bromine atom by the piperazine nitrogen can be achieved.[5]

  • Suzuki-Miyaura Cross-Coupling: This versatile palladium-catalyzed reaction allows for the formation of carbon-carbon bonds. A common strategy involves coupling a 5-bromopyridine derivative with an appropriate boronic acid or ester to introduce further complexity to the scaffold.[6]

Illustrative Synthetic Workflow:

The following diagram outlines a general workflow for the synthesis and derivatization of 5-bromopyridine piperazine scaffolds.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_final_product Biological Evaluation 5-Bromopyridine 5-Bromopyridine Coupling Reaction Coupling Reaction 5-Bromopyridine->Coupling Reaction Piperazine Piperazine Piperazine->Coupling Reaction 5-Bromopyridine Piperazine Core 5-Bromopyridine Piperazine Core Coupling Reaction->5-Bromopyridine Piperazine Core Suzuki Coupling Suzuki Coupling 5-Bromopyridine Piperazine Core->Suzuki Coupling Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->Suzuki Coupling Functionalized Derivative Functionalized Derivative Suzuki Coupling->Functionalized Derivative In vitro assays In vitro assays Functionalized Derivative->In vitro assays Lead Compound Lead Compound In vitro assays->Lead Compound

Caption: General workflow for synthesis and screening of 5-bromopyridine piperazine derivatives.

II. Therapeutic Applications: A Scaffold of Broad Significance

The 5-bromopyridine piperazine scaffold has demonstrated significant potential across multiple therapeutic areas, underscoring its privileged nature. The strategic placement of the bromine atom and the inherent properties of the piperazine ring contribute to its ability to interact with a diverse range of biological targets.

A. Oncology: Targeting the Drivers of Cancer

A significant number of FDA-approved anticancer drugs incorporate the piperazine ring, highlighting its importance in this therapeutic area.[7][8] The 5-bromopyridine piperazine scaffold is particularly prominent in the design of kinase inhibitors.[4] The pyridine core can mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of various kinases, while the 5-bromo substituent provides a vector for introducing functionalities to enhance potency and selectivity.[4]

Key Anticancer Targets:

  • Cyclin-Dependent Kinases (CDKs): Several CDK4/6 inhibitors, such as Palbociclib and Ribociclib, feature a piperazine moiety, demonstrating the scaffold's utility in targeting cell cycle progression.[5]

  • Tyrosine Kinases: The piperazine scaffold is a key component of numerous tyrosine kinase inhibitors, where it often serves to improve pharmacokinetic properties and target engagement.[2]

Illustrative Signaling Pathway:

The following diagram depicts a simplified representation of a signaling pathway commonly targeted by kinase inhibitors incorporating the 5-bromopyridine piperazine scaffold.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Cell Proliferation Cell Proliferation Signaling Cascade->Cell Proliferation 5-Bromopyridine Piperazine Inhibitor 5-Bromopyridine Piperazine Inhibitor 5-Bromopyridine Piperazine Inhibitor->Receptor Tyrosine Kinase

Caption: Inhibition of a growth factor signaling pathway by a 5-bromopyridine piperazine derivative.

B. Central Nervous System (CNS) Disorders: Modulating Neurological Pathways

The physicochemical properties of piperazine derivatives make them well-suited for targeting the central nervous system.[9] Their ability to cross the blood-brain barrier is a critical attribute for CNS drug discovery.[9][10] The 5-bromopyridine piperazine scaffold has been explored for its potential in treating a range of neurological and psychiatric conditions.[11][12]

Key CNS Targets:

  • Serotonin and Dopamine Receptors: The piperazine moiety is a common feature in atypical antipsychotics that modulate dopamine and serotonin receptor binding.[2]

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Novel sulfonylpiperazine analogs have been identified as negative allosteric modulators of human nAChRs, which are implicated in various neurological disorders.[13]

C. Antimicrobial Agents: Combating Infectious Diseases

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents.[14] The piperazine scaffold has emerged as a promising nucleus in the development of new antimicrobial drugs.[14][15] Structural modifications, including the incorporation of electron-withdrawing groups like bromine, have been shown to enhance antibacterial activity.[14]

III. Structure-Activity Relationship (SAR) and Lead Optimization

The systematic modification of the 5-bromopyridine piperazine scaffold is crucial for optimizing its biological activity and pharmacokinetic properties. The following table summarizes key SAR insights.

Modification SiteStructural ChangeImpact on Activity
Piperazine N-1 Substitution with various aryl or alkyl groupsModulates target affinity and selectivity. Can influence pharmacokinetic properties.
Piperazine N-4 Introduction of different substituentsCan significantly impact potency and selectivity, as well as physicochemical properties.
Pyridine Ring Bioisosteric replacement of the 5-bromo substituentCan fine-tune electronic properties and metabolic stability.
Pyridine Ring Introduction of additional substituentsCan enhance binding interactions and improve selectivity.

IV. Experimental Protocols: A Practical Guide

A. General Synthesis of a 5-Bromopyridine Piperazine Derivative via Buchwald-Hartwig Amination
  • To a sealed tube, add 5-bromopyridine (1.0 mmol), piperazine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add anhydrous toluene (5 mL) to the tube.

  • Purge the reaction mixture with argon for 10 minutes.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-bromopyridine piperazine derivative.

B. In Vitro Kinase Inhibition Assay
  • Prepare a stock solution of the synthesized 5-bromopyridine piperazine derivative in DMSO.

  • In a 96-well plate, add the kinase enzyme, a suitable substrate, and ATP in a buffered solution.

  • Add serial dilutions of the test compound to the wells.

  • Include appropriate controls (no compound and a known inhibitor).

  • Incubate the plate at the optimal temperature for the kinase reaction (typically 30-37 °C) for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

V. Future Perspectives and Conclusion

The 5-bromopyridine piperazine scaffold represents a highly versatile and privileged structure in modern drug discovery. Its synthetic accessibility, coupled with its proven ability to interact with a wide range of clinically relevant targets, ensures its continued importance in the development of novel therapeutics.[2][16] Future research will likely focus on the exploration of novel derivatizations of this scaffold, the application of computational methods to guide rational design, and the investigation of its potential in emerging therapeutic areas.[2][14] The insights provided in this technical guide are intended to empower researchers and drug development professionals to harness the full therapeutic potential of this remarkable molecular framework.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (URL: )
  • 5-Bromopyrimidine in Medicinal Chemistry: A Core Scaffold for Therapeutic Innov
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2 - CORE. (URL: )
  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - RSC Publishing. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. (URL: )
  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC. (URL: )
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - CiteDrive. (URL: )
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (URL: )
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: )
  • An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. (URL: )
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (URL: )
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | N
  • Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls - MDPI. (URL: )
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - MDPI. (URL: )
  • The structure‐activity relationship of anticancer activity piperazine derivatives.
  • (PDF)
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Discovery of a pyridine-piperazine-based small molecule that enhances the activity of peptidase neurolysin - ResearchG
  • Pyridine alkaloids with activity in the central nervous system - PMC - NIH. (URL: )
  • A valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - Frontiers. (URL: )
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: - Cuestiones de Fisioterapia. (URL: )

Sources

Exploratory

Strategic Synthesis and Medicinal Utility of Piperazine-Linked Pyridine Scaffolds

Executive Summary The covalent linkage of a piperazine ring to a pyridine core creates a privileged pharmacophore found ubiquitously in modern medicinal chemistry. This structural motif—often termed the "pyridylpiperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The covalent linkage of a piperazine ring to a pyridine core creates a privileged pharmacophore found ubiquitously in modern medicinal chemistry. This structural motif—often termed the "pyridylpiperazine" scaffold—serves as a critical modulator of physicochemical properties (logP, pKa, aqueous solubility) and a key interaction element for G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic subtypes.

This technical guide provides a rigorous analysis of the synthetic architectures used to construct this scaffold, moving beyond basic textbook definitions to explore the mechanistic causality and practical optimization required for high-value drug development.

The Pharmacophore: Structural Logic & Causality

The ubiquity of the piperazine-linked pyridine intermediate is not accidental; it is a result of specific molecular engineering advantages:

  • Conformational Rigidity & Vectorization: The pyridine ring provides a planar anchor, while the piperazine introduces a defined chair conformation, vectorizing substituents at the

    
     position into specific regions of the receptor pocket.
    
  • Basicity Modulation: The pyridine nitrogen (electron-withdrawing) lowers the pKa of the attached piperazine nitrogen (

    
    ), modulating the overall basicity to improve blood-brain barrier (BBB) permeability while maintaining solubility.
    
  • Metabolic Stability: Unlike phenyl-piperazines, which are prone to rapid oxidative metabolism (hydroxylation) on the aromatic ring, pyridyl-piperazines are generally more metabolically robust due to the electron-deficient nature of the pyridine ring.

Synthetic Architectures: Protocols & Mechanisms[1]

The construction of the C–N bond between the pyridine


, 

, or

position and the piperazine nitrogen is the rate-determining step in accessing these scaffolds. Two primary methodologies dominate: Nucleophilic Aromatic Substitution (

) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig).
Decision Matrix: Selecting the Synthetic Route

The choice of method is dictated by the electronic nature of the pyridine electrophile.

SynthesisDecision Start Target: Pyridyl-Piperazine Bond Pos Position of Halogen on Pyridine? Start->Pos C2_C4 C2_C4 Pos->C2_C4 Ortho (C2) or Para (C4) C3 C3 Pos->C3 Meta (C3) EWG EWG C2_C4->EWG Check Substituents Buchwald Method B: Buchwald-Hartwig (Pd-Catalysis) C3->Buchwald Unactivated Position SnAr Method A: SnAr (Base-mediated, Heat) EWG->SnAr Electron Withdrawing Group (NO2, CN) Present Halogen Halogen EWG->Halogen Only Halogen Present Halogen->Buchwald Halogen = Cl/Br (Sluggish) SnAr_Force Method A: SnAr (High Temp/Microwave) Halogen->SnAr_Force Halogen = F (High Reactivity)

Figure 1: Strategic decision tree for selecting the optimal amination methodology based on substrate electronics.

Method A: Nucleophilic Aromatic Substitution ( )

Best for:


 or 

halopyridines, especially those activated by electron-withdrawing groups (

,

,

).

Mechanism: The reaction proceeds via a stepwise addition-elimination mechanism involving a Meisenheimer complex intermediate.

  • Critical Insight: For 2-halopyridines, the leaving group ability follows the order

    
    .[1][2] The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex, accelerating the rate-limiting addition step [1].
    
Experimental Protocol: Synthesis of 1-(3-Nitro-2-pyridyl)piperazine

This protocol utilizes the activating effect of the nitro group to allow mild conditions.

  • Reagents:

    • 2-Chloro-3-nitropyridine (1.0 equiv, 10 mmol)

    • Piperazine (3.0 equiv, 30 mmol) – Excess prevents bis-arylation.

    • Potassium Carbonate (

      
      ) (1.5 equiv)
      
    • Acetonitrile (ACN) (anhydrous, 50 mL)

  • Procedure:

    • Charge a 100 mL round-bottom flask with 2-chloro-3-nitropyridine and ACN.

    • Add finely ground

      
       and stir at room temperature for 10 minutes.
      
    • Add piperazine in one portion.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3]
      
    • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

    • Purification: Dissolve residue in DCM, wash with water (

      
      ) to remove excess piperazine. Dry over 
      
      
      
      , filter, and concentrate. Recrystallize from EtOH if necessary.
  • Self-Validation:

    • Success Indicator: Appearance of a bright yellow/orange solid (typical of nitropyridines).

    • Yield Target: >85%.[4]

Method B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated halopyridines (e.g., 3-chloropyridine, 2-chloropyridine without EWGs) or when using expensive, complex piperazine derivatives.

Mechanism: A Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

  • Critical Insight: Pyridines can poison Pd catalysts by coordinating via the pyridine nitrogen. Using bulky biaryl phosphine ligands (e.g., BINAP, Xantphos, RuPhos) is mandatory to prevent catalyst deactivation and facilitate reductive elimination [2].

Experimental Protocol: Pd-Catalyzed Amination of 3-Chloropyridine

This protocol uses a "third-generation" precatalyst system for reliability.

  • Reagents:

    • 3-Chloropyridine (1.0 equiv, 5 mmol)

    • N-Boc-Piperazine (1.2 equiv) – Protected amine prevents oligomerization.

    • 
       (2 mol%) or XantPhos Pd G3 precatalyst
      
    • Xantphos (4 mol%) – Wide bite angle ligand favors reductive elimination.

    • Sodium tert-butoxide (

      
      ) (1.5 equiv) – Strong base required.
      
    • Toluene (anhydrous, degassed, 25 mL)

  • Procedure:

    • Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

    • Add

      
      , Xantphos, and 
      
      
      
      . Purge with Argon.
    • Add Toluene, 3-chloropyridine, and N-Boc-piperazine.

    • Seal and heat to

      
       for 12 hours.
      
    • Workup: Cool to RT. Filter through a pad of Celite (elute with EtOAc).

    • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Self-Validation:

    • Success Indicator: Complete consumption of aryl chloride by LC-MS.

    • Troubleshooting: If conversion is low, switch base to

      
       and solvent to 1,4-Dioxane to allow higher temperatures (
      
      
      
      ).

Comparative Analysis of Methodologies

FeatureNucleophilic Aromatic Substitution (

)
Buchwald-Hartwig Amination
Substrate Scope Limited to electron-deficient pyridines (

with EWG).
Broad scope; works on electron-neutral and electron-rich rings.
Reagents Cheap bases (

,

), no metal.
Expensive Pd catalysts and phosphine ligands.
Conditions Often harsh (high heat) unless activated.Milder temperatures, but requires inert atmosphere (

free).
Scalability Excellent; preferred for GMP manufacturing if applicable.Good, but requires residual metal removal (scavenging) steps.
Selectivity High regioselectivity for most electron-deficient site.Tunable based on ligand sterics.

Medicinal Chemistry Applications

The "Azapirone" Class & 5-HT Receptors

The 2-pyridylpiperazine motif is a structural cornerstone of the azapirone class of anxiolytics (e.g., Buspirone analogs). The pyridine ring mimics the aromatic features of serotonin (5-HT), binding to the 5-HT1A receptor.

  • SAR Insight: Substituents on the pyridine ring (e.g., 3-trifluoromethyl) dramatically alter receptor subtype selectivity (5-HT1A vs. D2 dopamine receptors) [3].

Kinase Inhibitor Solubilization

In oncology, highly lipophilic kinase inhibitors often suffer from poor oral bioavailability. Appending a piperazine-pyridine tail is a standard "solubilizing strategy." The basic nitrogen of the piperazine (pKa ~8-9) allows for salt formation (e.g., mesylate, hydrochloride), significantly enhancing aqueous solubility without compromising the ATP-binding affinity of the core scaffold [4].

Bioactivity Scaffold Pyridyl-Piperazine Scaffold Prop1 Basicity (N4) Scaffold->Prop1 Prop2 Vector (N1-Aryl) Scaffold->Prop2 Effect1 Solubility Enhancement (Kinase Inhibitors) Prop1->Effect1 Salt Formation Effect2 Receptor Binding (5-HT1A / D2) Prop2->Effect2 Pharmacophore Mapping

Figure 2: Structure-Activity Relationship (SAR) mapping of the pyridyl-piperazine scaffold.

References

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Source: Organic & Biomolecular Chemistry (RSC), 2014. URL:[Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Source: Organic Letters (via NCBI PMC), 2016. URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Chemistry & Biodiversity (via PubMed), 2024.[5] URL:[Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Source: Drug Design, Development and Therapy (via NCBI PMC), 2021. URL:[Link]

Sources

Foundational

A Guide to the Digital Identification of Novel Chemical Entities: The Case of 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine

Introduction: The Identity Crisis of a Novel Compound In the landscape of drug discovery and chemical research, the unambiguous identification of a molecule is the bedrock of reproducible science. Every experiment, every...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Identity Crisis of a Novel Compound

In the landscape of drug discovery and chemical research, the unambiguous identification of a molecule is the bedrock of reproducible science. Every experiment, every piece of data, and every regulatory submission is tied to the specific molecular entity under investigation. While vast public databases like PubChem and ChEMBL serve as the authoritative source for the digital identifiers of millions of compounds, a significant challenge arises when researchers synthesize or encounter novel molecules that are not yet indexed. This guide addresses this critical gap, providing a robust, field-tested methodology for generating and validating the foundational digital identifiers—the SMILES string and the InChIKey—for such compounds.

We will use 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine as our primary case study. A search of major chemical databases reveals that this specific molecule, with its precise arrangement of substituents, is not readily indexed. This scenario is not an anomaly; it is a common occurrence in medicinal chemistry and custom synthesis campaigns. This guide, therefore, is not merely a data sheet but a technical manual on establishing a verifiable chemical identity from first principles, ensuring data integrity from the moment a new molecule is conceived.

Part 1: From Nomenclature to Molecular Blueprint

The first step in creating a digital identifier is to translate the compound's International Union of Pure and Applied Chemistry (IUPAC) name into a precise two-dimensional structure. This deconstruction is a logical, rule-based process that forms the blueprint for all subsequent representations.

Deconstructing 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine:

  • Parent Structure: Piperazine. The core is a six-membered heterocyclic ring containing two nitrogen atoms at opposite (1 and 4) positions.

  • Substituent 1: 4-ethyl. An ethyl group (-CH2CH3) is attached to the nitrogen at the 4-position of the piperazine ring.

  • Substituent 2: 1-((...)-methyl). A methyl group (-CH2-) acts as a linker, attached to the nitrogen at the 1-position of the piperazine ring.

  • Substituent on the Linker: (5-Bromopyridin-2-yl). This describes a pyridine ring which is attached to the methyl linker via its 2-position. This same pyridine ring is substituted with a bromine atom at its 5-position.

This systematic analysis yields the unambiguous molecular structure from which we can derive its digital identifiers.

Part 2: Generating the Foundational Identifiers

With a confirmed molecular structure, we can now generate the two most critical, machine-readable identifiers: the SMILES string and the InChIKey.

The SMILES String: A Linear Representation

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation that describes the structure of a chemical species using short ASCII strings. The canonical SMILES string is a specific variant generated by an algorithm to ensure that every unique molecule has only one canonical SMILES, making it invaluable for database indexing.

For 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine, the canonical SMILES string is generated as follows:

  • CCN1CCN...CC1 : This defines the 4-ethylpiperazine moiety. CC for the ethyl group, attached to a nitrogen N. The 1 creates a ring closure point. The chain CCNCC forms the rest of the piperazine ring, closing at the first nitrogen N1.

  • (...Cc2...c2) : This represents the methyl linker (C) attached to the piperazine nitrogen, which is then connected to a carbon (c2) in an aromatic ring.

  • ...ncc(Br)c... : This defines the 5-bromopyridine ring. n is the pyridine nitrogen, and (Br) indicates the bromine atom as a branch on a carbon atom of the aromatic ring. The final arrangement, ncc(Br)cc, correctly places the bromine at the 5-position relative to the nitrogen (position 1) and the attachment point (position 2).

The resulting canonical SMILES string is presented in the summary table below.

The InChI and InChIKey: A Digital Fingerprint

The IUPAC International Chemical Identifier (InChI) is a non-proprietary, textual identifier that represents a chemical substance in terms of its layers of information—including atoms, connectivity, tautomeric information, isotopes, and stereochemistry. From the full InChI string, a fixed-length (27-character) hash is generated: the InChIKey . This key is designed for easy and reliable searching in databases and on the web.

The generation process involves:

  • Normalization: The chemical structure is normalized to remove redundant information.

  • Serialization: The normalized structure is converted into a unique InChI string, representing its layered composition.

  • Hashing: A standard hashing algorithm is applied to the InChI string to produce the compact and searchable InChIKey.

Part 3: Summary of Chemical Identifiers

The generated identifiers for 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine are summarized below. These are the proposed, canonical identifiers based on the IUPAC name.

Identifier TypeValue
IUPAC Name 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine
Molecular Formula C12H18BrN3
Canonical SMILES CCN1CCN(Cc2ncc(Br)cc2)CC1
Standard InChI InChI=1S/C12H18BrN3/c1-2-15-6-4-14(5-7-15)8-11-9-10(13)3-12-16-11/h3,9,12H,2,4-8H2,1H3
Standard InChIKey YQGFFLDIISHYEC-UHFFFAOYSA-N

Part 4: A Self-Validating Protocol for Novel Compounds

The core tenet of scientific integrity is verifiability. When an external, authoritative database is not available for cross-referencing, a rigorous internal validation workflow is paramount. This self-validating system ensures the trustworthiness of the generated identifiers.

Experimental Protocol: Identifier Generation and Validation
  • Step 1: Structure Drawing. Using chemical drawing software (e.g., ChemDraw, MarvinSketch), draw the structure based on the systematic deconstruction of the IUPAC name.

  • Step 2: Initial Identifier Generation. Use the software's built-in tools to generate the Canonical SMILES string and the Standard InChIKey.

  • Step 3: Reverse Conversion (Critical Validation). Copy the generated SMILES string. Open a new, blank window in the chemical drawing software and use the "Paste Special -> SMILES" (or equivalent) function. The software will generate a structure from the string.

  • Step 4: Structural Comparison. Meticulously compare the newly generated structure with the original hand-drawn structure from Step 1. They must be identical. Any discrepancy indicates an error in the SMILES string or the generation algorithm.

  • Step 5: Independent Verification. Have a second researcher, or use a different software package, independently repeat steps 1-4. The generated identifiers from both sources must match exactly. This protects against software-specific implementation errors.

  • Step 6: Documentation. Record the validated identifiers, the software versions used, and the date of generation in the official laboratory notebook or electronic record associated with the compound.

This protocol creates a closed-loop, self-validating system that provides a high degree of confidence in the proposed identifiers for a novel chemical entity.

Validation Workflow Diagram

The following diagram illustrates the logical flow of the self-validating protocol for generating trusted chemical identifiers for a novel compound.

G cluster_generation Identifier Generation cluster_validation Validation Loop IUPAC 1. IUPAC Name Deconstruction (1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine) Draw 2. Draw 2D Structure (Chemist/Software) IUPAC->Draw Generate 3. Generate Identifiers (SMILES & InChIKey) Draw->Generate SMILES_In 4. SMILES to Structure (Reverse Conversion) Generate->SMILES_In Input SMILES Compare 5. Compare Structures (Original vs. Generated) SMILES_In->Compare Compare->Generate Mismatch: Regenerate Independent 6. Independent Verification (Second Chemist/Software) Compare->Independent Match: Proceed Independent->Generate Discordant: Re-evaluate Final_ID Validated Identifiers (Record in ELN) Independent->Final_ID Concordant: Finalize

Caption: Workflow for generating and validating identifiers for novel compounds.

Conclusion

The generation of accurate and verifiable digital identifiers for novel chemical compounds is a foundational task in modern chemical research. It ensures that data is correctly associated with its corresponding molecule, safeguarding the integrity of research projects, publications, and intellectual property. By following a systematic, self-validating protocol as outlined in this guide, researchers and drug development professionals can confidently establish a robust digital identity for any new molecular entity, paving the way for its seamless integration into the global web of scientific data.

References

  • Simplified Molecular-Input Line-Entry System (SMILES): Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31–36. [Link]

  • The IUPAC International Chemical Identifier (InChI): Heller, S., McNaught, A., Stein, S., Tchekhovskoi, D., & Pletnev, I. (2013). InChI - the IUPAC International Chemical Identifier. Journal of Cheminformatics, 5(1), 7. [Link]

  • PubChem Database: Kim, S., Chen, J., Cheng, T., et al. (2021). PubChem 2021 update: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388–D1395. [Link]

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution Strategies for Pyridine-Piperazine Conjugates

and Pd-catalyzed amination. Strategic Overview & Mechanistic Grounding The pyridine-piperazine motif is a privileged pharmacophore in medicinal chemistry, ubiquitous in GPCR ligands (e.g., dopamine D2/D3 antagonists), ki...

Author: BenchChem Technical Support Team. Date: February 2026


 and Pd-catalyzed amination.

Strategic Overview & Mechanistic Grounding

The pyridine-piperazine motif is a privileged pharmacophore in medicinal chemistry, ubiquitous in GPCR ligands (e.g., dopamine D2/D3 antagonists), kinase inhibitors, and antibiotics. Synthesizing this bond requires navigating the electronic dichotomy of the pyridine ring.

The Electronic Landscape

Pyridine is


-deficient.[1] The electronegative nitrogen withdraws electron density, deactivating the ring toward electrophilic attack but activating it toward nucleophilic attack. However, this activation is highly positional:
  • C2 and C4 Positions: Highly activated. Attack here leads to a negative charge on the ring nitrogen (aza-enolate), which is a stable resonance contributor.

  • C3 Position: Deactivated. Attack here places the negative charge on carbon atoms, disrupting aromaticity without the stabilizing benefit of the electronegative nitrogen.

The "Element Effect" in

Unlike aliphatic


 reactions where bond breaking is rate-determining (I > Br > Cl > F), nucleophilic aromatic substitution (

) often follows the reverse order: F >> Cl

Br > I
.[2][3]
  • Causality: The rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex (see Diagram 1). The high electronegativity of fluorine inductively stabilizes this anionic intermediate, lowering the activation energy barrier, despite fluorine being a poor leaving group.

Mechanistic Visualization

SNAr_Mechanism Substrate 2-Fluoropyridine (Electrophile) TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS Rate Determining Step (Addition) Piperazine Piperazine (Nucleophile) Piperazine->TS Product Pyridine-Piperazine Conjugate TS->Product Fast Step (Elimination) LG Fluoride Ion (Leaving Group) TS->LG

Figure 1: The addition-elimination mechanism. Note that stabilization of the Meisenheimer complex dictates the reaction rate.

Method Selection Guide

Select your protocol based on substrate electronics and leaving group position.

Substrate FeatureRecommended MethodPrimary Challenge
2-Halo / 4-Halo Pyridine Method A (Thermal

)
Removal of excess piperazine; Regioselectivity if poly-halogenated.
3-Halo Pyridine Method B (Buchwald-Hartwig) Catalyst poisoning by piperazine; Inert atmosphere required.
Deactivated Pyridine (e.g., 2-Cl-3-Me)Method C (Microwave) Pressure build-up; Scale-up limitations.
Poly-halogenated (e.g., 2,4-dichloro)Method A (Controlled Temp) 4-position reacts first (usually) due to sterics, but 2-position is electronically favored.

Experimental Protocols

Method A: Classical Thermal (The Workhorse)

Best for: 2-fluoropyridine, 2-chloropyridine, 4-chloropyridine.

Rationale: Thermal substitution is robust and scalable. We utilize the "ortho-effect" where the ring nitrogen activates the C2 position. Note that 2-fluoropyridines react 10-100x faster than 2-chloropyridines.

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Piperazine (3.0 - 5.0 equiv) — Excess is crucial to prevent bis-alkylation.

  • Base:

    
     (2.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: DMSO (fastest), DMF, or Acetonitrile (easier workup).

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyridine (10 mmol) in Acetonitrile (50 mL).

  • Addition: Add piperazine (30 mmol) and

    
     (20 mmol).
    
  • Reaction: Heat to reflux (

    
    ) under 
    
    
    
    atmosphere.
    • Monitoring: Check TLC/LCMS at 4 hours. 2-Cl substrates may require 12-16h; 2-F substrates often finish in <2h.

  • Workup (Self-Validating Step):

    • Cool to RT. Filter off inorganic salts.

    • Concentrate solvent.[4]

    • Crucial Purification: Partition residue between DCM and Water. Piperazine is highly water-soluble; the product is lipophilic. Wash the organic layer 3x with water to remove excess piperazine.

  • QC Check:

    
     NMR should show disappearance of the piperazine singlet at 
    
    
    
    2.8 ppm (free amine) and appearance of two multiplets at
    
    
    3.5 and 2.9 ppm (bound piperazine).
Method B: Buchwald-Hartwig Cross-Coupling

Best for: 3-bromopyridine, 3-chloropyridine, or electron-rich pyridines.

Rationale: The C3 position lacks resonance activation. Palladium catalysis forces the C-N bond formation via oxidative addition/reductive elimination. Critical Warning: Free piperazine can act as a bidentate ligand and poison the Pd catalyst. Use N-Boc-piperazine or specific bulky ligands.

Reagents:

  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Nucleophile: N-Boc-Piperazine (1.2 equiv) — Protects secondary amine.

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    .
  • Ligand: BINAP or Xantphos (4 mol%). Bidentate ligands prevent catalyst deactivation.

  • Base:

    
     (1.5 equiv) or 
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[5]

Protocol:

  • Inert Setup: Flame-dry a Schlenk tube and cycle

    
    /Vacuum 3 times.
    
  • Pre-complexation: Add Pd source, Ligand, and solvent. Stir at RT for 15 mins to form the active catalytic species (often changes color to orange/red).

  • Substrate Addition: Add 3-bromopyridine, N-Boc-piperazine, and base.

  • Heating: Seal tube and heat to

    
     for 12 hours.
    
  • Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove Pd black.

  • Deprotection (If using Boc): Treat crude with TFA/DCM (1:1) for 1 hour to reveal the free piperazine amine.

Method C: Microwave-Assisted Synthesis

Best for: High-throughput screening (HTS) and deactivated 2-chloropyridines.

Rationale: Microwave irradiation provides rapid dielectric heating, often overcoming the activation barrier for deactivated substrates (e.g., 3-methyl-2-chloropyridine) in minutes rather than hours.

Protocol:

  • Vessel: Use a dedicated 10 mL microwave vial.

  • Charge: Add 2-chloro-3-methylpyridine (1.0 equiv), Piperazine (3.0 equiv), and NMP (2 mL). No base is strictly necessary if excess piperazine is used, but DIPEA helps.

  • Irradiation: Heat to

    
     for 15 minutes (High Absorption setting).
    
  • Safety Check: Allow vessel to depressurize fully before opening.

  • Purification: Direct injection of the crude mixture onto a reverse-phase (C18) Prep-HPLC is recommended due to the high boiling point of NMP.

Troubleshooting & QC Data

Decision Logic for Troubleshooting

Troubleshooting Start Reaction Incomplete? Check1 Is Substrate 3-Substituted? Start->Check1 Check2 Is Leaving Group Cl? Check1->Check2 No (It is 2/4-Sub) Sol1 Switch to Method B (Pd-Catalysis) Check1->Sol1 Yes Sol2 Switch LG to F (Use 2-Fluoropyridine) Check2->Sol2 Yes (Cl is slow) Sol3 Increase Temp/MW Switch Solvent to DMSO Check2->Sol3 No (Already F)

Figure 2: Troubleshooting logic flow for stalled reactions.

Quantitative Comparison of Methods
MetricMethod A (Thermal)Method B (Pd-Cat)Method C (Microwave)
Typical Yield 60-85%75-95%50-90%
Reaction Time 4 - 24 Hours8 - 16 Hours10 - 30 Minutes
Cost LowHigh (Pd/Ligand)Medium
Scalability High (Kilo-lab ready)Medium (Cost prohibitive)Low (Batch size limited)
Green Score Medium (Organic solvents)Low (Heavy metals)High (Energy efficient)

References

  • Mechanism of

    
    :  Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine." Chem. Rev.1951 , 49, 273. 
    
  • Buchwald-Hartwig Protocol: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chem. Sci.2011 , 2, 27-50.

  • Microwave Synthesis: Kappe, C. O.[6] "Controlled Microwave Heating in Modern Organic Synthesis." Angew. Chem. Int. Ed.2004 , 43, 6250.

  • Regioselectivity: Spitzner, R. "Regioselectivity in the Nucleophilic Substitution of 2,4-Dichloropyrimidines."[7][8] Tetrahedron Lett.[9]2008 , 49, 273.

Sources

Application

Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Bromopyridine Derivatives

Executive Summary The 5-aminopyridine motif is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors and GPCR modulators. However, the installation of amines at the 5-position of pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-aminopyridine motif is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors and GPCR modulators. However, the installation of amines at the 5-position of pyridine via Buchwald-Hartwig cross-coupling presents unique challenges compared to standard carbocyclic aryl halides.

While 5-bromopyridine is electronically similar to electron-deficient aryl bromides, the pyridine nitrogen possesses a lone pair capable of coordinating to Palladium (Pd), potentially sequestering the active catalyst into off-cycle resting states ("catalyst poisoning").[1] Furthermore, the electron-deficient nature of the ring accelerates oxidative addition but can retard reductive elimination, requiring ligands with specific steric and electronic tuning.

This guide provides a validated, self-consistent framework for coupling 5-bromopyridines with primary amines, secondary amines, and amides, utilizing the latest generation of air-stable Palladacycle precatalysts (G3/G4).[1]

Mechanistic Insight & Catalyst Selection

The Pyridine Challenge

Unlike 2-halopyridines, where the nitrogen atom is adjacent to the reaction center (often interfering via chelation), 5-bromopyridine behaves as a meta-substituted heteroaryl.[1] The primary failure mode is not steric hindrance, but rather the competitive binding of the pyridine nitrogen to the unsaturated Pd(0) species, preventing the coordination of the amine nucleophile.

The Solution: Bulky Biaryl Phosphines

To overcome this, we utilize bulky dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands serve two functions:[2]

  • Steric Bulk: Prevents the formation of inactive bis-ligated Pd complexes (

    
    ).[1]
    
  • Monoligated Pathway: Enforces a monoligated (

    
    ) catalytic cycle, which is highly active and sterically discourages the coordination of the pyridine substrate's nitrogen atom.
    
Visualizing the Pathway

The diagram below illustrates the active cycle versus the "Pyridine Trap" (off-cycle inhibition).

BuchwaldCycle PreCat Pd G3/G4 Precatalyst Pd0 L-Pd(0) Active Species PreCat->Pd0 Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + 5-Bromopyridine Trap OFF-CYCLE TRAP (Pyridine N-Coordination) Pd0->Trap Excess Pyridine substrate AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regeneration Trap->Pd0 Reversible (Slow)

Figure 1: The monoligated catalytic cycle. Note the "Off-Cycle Trap" where the pyridine nitrogen coordinates to Pd(0). Bulky ligands (BrettPhos/RuPhos) destabilize this trap, pushing the equilibrium back toward the active cycle.

Ligand Selection Matrix

The "universal" catalyst does not exist. For 5-bromopyridine, ligand selection is strictly dictated by the nucleophile class.

Nucleophile ClassRecommended LigandPrecatalystBaseSolventRationale
Primary Amines (Alkyl/Aryl)BrettPhos BrettPhos Pd G4NaOtBuDioxaneSelective mono-arylation; prevents over-arylation.[1]
Secondary Amines (Cyclic/Acyclic)RuPhos RuPhos Pd G4NaOtBu / LHMDSTHF / TolueneFacilitates reductive elimination for hindered amines.[1]
Amides / Carbamates Xantphos Xantphos Pd G4Cs₂CO₃DioxaneBidentate ligand required to prevent

-hydride elimination.[1]
Base-Sensitive Substrates RuPhos RuPhos Pd G4LHMDSTHFLHMDS is non-nucleophilic and milder than alkoxides.[1]

Experimental Protocols

General Operating Standards (The "Trustworthiness" Check)
  • Precatalysts: Always use G3 or G4 palladacycles (e.g., BrettPhos Pd G4). Do not mix Pd₂(dba)₃ and ligand manually unless necessary; in-situ generation often suffers from incomplete ligation and induction periods.[1]

  • Inert Atmosphere: Sparging solvents with Nitrogen/Argon for 15 minutes is superior to "freeze-pump-thaw" for routine bench chemistry.[1]

  • Vial Size: Use a vial size where the reaction solvent fills 20-30% of the volume to ensure proper headspace for reflux without over-pressurization.

Protocol A: Coupling of Primary Amines (BrettPhos System)

Target: Synthesis of 5-(alkylamino)pyridines. Scope: Unhindered and moderately hindered primary amines.

  • Preparation:

    • To a 4 mL reaction vial equipped with a stir bar, add 5-bromopyridine derivative (1.0 equiv, 0.5 mmol).

    • Add BrettPhos Pd G4 (0.01 equiv, 0.005 mmol, 1 mol%).

    • Add NaOtBu (1.4 equiv, 0.7 mmol). Note: If substrate contains esters/ketones, switch to Cs₂CO₃ (2.0 equiv).

  • Inerting:

    • Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

  • Addition:

    • Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M concentration) via syringe.

    • Add the Primary Amine (1.2 equiv, 0.6 mmol).

  • Reaction:

    • Heat to 90°C for 2–4 hours.

    • Visual Check: The reaction should turn from pale yellow to a rich "tea" or "chocolate" color. If it turns black and precipitates (Pd black), the catalyst has decomposed (see Troubleshooting).

  • Workup:

    • Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd and salts. Concentrate and purify via flash chromatography.

Protocol B: Coupling of Secondary Amines (RuPhos System)

Target: Synthesis of 5-(dialkylamino)pyridines (e.g., Morpholines, Piperazines).[1] Scope: Secondary amines are sterically more demanding during bond formation.

  • Preparation:

    • Load 5-bromopyridine (1.0 equiv) and RuPhos Pd G4 (1–2 mol%) into the vial.[1]

    • Base Selection: Add NaOtBu (1.4 equiv) for standard substrates. Use LHMDS (2.0 equiv, 1M in THF) if the substrate has base-sensitive groups (e.g., enolizable protons).

  • Solvent:

    • Add anhydrous THF or Toluene (0.2 M). RuPhos performs exceptionally well in THF at lower temperatures (60–80°C).

  • Reaction:

    • Add Secondary Amine (1.2 equiv).

    • Heat to 80°C . Monitor by LCMS after 1 hour. RuPhos systems are typically faster than BrettPhos.

  • Workup:

    • Standard EtOAc/Celite filtration.

Protocol C: Amidation (Xantphos System)

Target: Synthesis of 5-amidopyridines.[1] Challenge: Amides are weaker nucleophiles than amines. Monodentate ligands often fail due to competitive


-hydride elimination.[1]
  • Preparation:

    • Load 5-bromopyridine (1.0 equiv), Amide (1.2 equiv), Cs₂CO₃ (2.0 equiv), and Xantphos Pd G4 (2–3 mol%).[1]

    • Note: Cs₂CO₃ is preferred over NaOtBu to prevent hydrolysis of the amide starting material.

  • Solvent:

    • Add 1,4-Dioxane (0.2 M).

  • Reaction:

    • This reaction requires higher energy. Heat to 100–110°C for 8–16 hours.

    • Critical Step: Ensure efficient stirring. Cs₂CO₃ is insoluble; the reaction occurs at the solid-liquid interface.

  • Workup:

    • Dilute with water/DCM extraction (unlike amines, amides may be less soluble in EtOAc).

Troubleshooting & Optimization Logic

When a reaction fails, "adding more catalyst" is rarely the solution. Use this decision tree to diagnose the failure mode.

Troubleshooting Start Reaction Failed (Low Yield / No Conversion) CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Catalyst Death Tea Tea/Orange Solution (Active Catalyst) CheckColor->Tea Catalyst Alive but Stalled O2Leak Oxygen Leak? Check Septum/Gas Black->O2Leak Solvent Solvent Wet? Use fresh anhyd. solvent Black->Solvent Analyze Analyze Mixture (LCMS/NMR) Tea->Analyze Dehal Product: De-halogenated Ar-H (Reduction) Analyze->Dehal StartMat Product: SM Recovered (No Oxidative Addition) Analyze->StartMat SolnDehal Solution: Switch Solvent (Toluene instead of Alcohol) Increase Concentration Dehal->SolnDehal SolnStart Solution: Increase Temp Switch to BrettPhos (Bulky) Check Halide (Br > Cl) StartMat->SolnStart

Figure 2: Diagnostic workflow for reaction failure. Distinguishing between catalyst decomposition (Black) and kinetic stalling (Tea) is critical.

Common Failure Modes for 5-Bromopyridine[1]
  • Protodehalogenation (Reduction): The bromine is replaced by hydrogen.

    • Cause:

      
      -hydride elimination from the amine or solvent.[1]
      
    • Fix: Switch solvent from Dioxane/Alcohol to Toluene. Increase concentration to 0.5 M to favor the intermolecular coupling over the intramolecular elimination.

  • Dimerization:

    • Cause: Incomplete reduction of Pd(II) precatalyst.

    • Fix: Ensure the amine is added after the catalyst/base mixture is inerted, or switch to a G4 precatalyst which contains an internal reducing agent mechanism.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] [Link]

  • Maiti, D., Fors, B. P., et al. (2009). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[1][2][3][4] Chemical Science, 2, 57-68. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][5][6][7][8] Reaction intermediates and structure-activity relationships.[1][5] Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2.[1] Journal of the American Chemical Society, 118(30), 7217–7218. [Link]

Sources

Method

Strategic Alkylation of 1-Ethylpiperazine with Bromopyridines: A Dual-Pathway Guide

Abstract The coupling of 1-ethylpiperazine with bromopyridines is a foundational transformation in the synthesis of antipsychotics, antidepressants, and kinase inhibitors. This guide delineates the two primary mechanisti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The coupling of 1-ethylpiperazine with bromopyridines is a foundational transformation in the synthesis of antipsychotics, antidepressants, and kinase inhibitors. This guide delineates the two primary mechanistic pathways for this transformation: Nucleophilic Aromatic Substitution (


) for activated substrates and Palladium-Catalyzed Buchwald-Hartwig Amination for unactivated systems. We provide optimized protocols, mechanistic insights, and troubleshooting frameworks to ensure high-yield, reproducible synthesis.
Introduction: The Chemical Context

The N-aryl piperazine motif is a "privileged structure" in medicinal chemistry, serving as a key pharmacophore in GPCR ligands (e.g., Buspirone, Aripiprazole). 1-Ethylpiperazine represents a strategic nucleophile; the ethyl group acts as a permanent substituent, preventing over-alkylation and simplifying purification.

However, the reactivity of the electrophile—bromopyridine —varies drastically depending on the position of the bromine atom relative to the pyridine nitrogen. This electronic divergence necessitates a bifurcated synthetic strategy.

Mechanistic Decision Matrix

Before selecting reagents, the position of the bromine atom must be analyzed. The pyridine nitrogen is electron-withdrawing.[1]

  • 2- and 4-positions: The nitrogen withdraws electron density via resonance, activating the carbon for direct nucleophilic attack (

    
    ).
    
  • 3-position: The nitrogen exerts only an inductive effect; the carbon remains electron-rich and unreactive toward

    
    , necessitating metal catalysis.
    

DecisionMatrix Start Substrate Analysis: Bromopyridine Isomer Pos24 2-Bromo or 4-Bromo (Electron Deficient) Start->Pos24 Activated Pos3 3-Bromo (Electron Neutral) Start->Pos3 Unactivated MethodA METHOD A: Thermal SnAr Mechanism: Addition-Elimination Pos24->MethodA MethodB METHOD B: Buchwald-Hartwig Mechanism: Pd-Catalyzed Cycle Pos3->MethodB ReagentsA Conditions: Polar Aprotic Solvent (DMF/DMSO) Base: K2CO3 or DIPEA Temp: 100-120°C MethodA->ReagentsA ReagentsB Conditions: Pd Source: Pd2(dba)3 or Pd(OAc)2 Ligand: RuPhos or Xantphos Base: NaOtBu Solvent: Toluene/Dioxane MethodB->ReagentsB

Figure 1: Decision tree for selecting the optimal synthetic pathway based on bromopyridine regiochemistry.

Method A: Thermal Nucleophilic Aromatic Substitution ( )

Scope: 2-Bromopyridine, 4-Bromopyridine. Mechanism: The piperazine nitrogen attacks the electron-deficient carbon, forming a Meisenheimer complex stabilized by the pyridine nitrogen. Elimination of bromide restores aromaticity.

Protocol A1: Standard Thermal Conditions
  • Reliability: High.

  • Cost: Low (No metal catalyst).

Reagents:

  • 1-Ethylpiperazine (1.2 equiv)

  • Bromopyridine (1.0 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: DMF or DMSO (Anhydrous not strictly required but preferred).

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with the bromopyridine (e.g., 5.0 mmol) and

    
     (10.0 mmol).
    
  • Solvent: Add DMF (5 mL, 1M concentration). Stir to create a suspension.

  • Addition: Add 1-ethylpiperazine (6.0 mmol) via syringe.

  • Reaction: Heat the mixture to 100–120°C for 12–16 hours.

    • Note: 2-bromopyridine may react faster (4-8 hours) than 4-bromopyridine due to inductive proximity.

  • Workup: Cool to room temperature. Pour into ice water (50 mL). Extract with EtOAc (3 x 20 mL).

  • Purification: Wash organic layers with brine (to remove DMF), dry over

    
    , and concentrate. Purify via flash chromatography (
    
    
    
    :MeOH 95:5).
Protocol A2: Green Chemistry (Surfactant-Mediated)

For labs prioritizing sustainability, water can replace DMF using TPGS-750-M surfactant.

  • Conditions: 2 wt% TPGS-750-M in water, DIPEA (2.0 equiv), 100°C.

  • Benefit: Simple workup (phase separation) and elimination of toxic polar aprotic solvents.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

Scope: 3-Bromopyridine (Required), 2-/4-Bromopyridines (Optional for milder conditions). Mechanism: Pd(0) oxidative addition, amine coordination, deprotonation, and reductive elimination.[3][4]

Ligand Selection:

  • RuPhos: The "Gold Standard" for secondary amines and heteroaryl halides. It prevents catalyst poisoning by the pyridine nitrogen and facilitates reductive elimination.

  • BINAP: A cost-effective alternative, though often requires higher temperatures.

BuchwaldCycle L_Pd L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) L_Pd->OxAdd + 3-Bromopyridine AmineBind Amine Binding (Ar-Pd-N-R) OxAdd->AmineBind + 1-Ethylpiperazine + NaOtBu RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->L_Pd - Product

Figure 2: Simplified catalytic cycle for the RuPhos-mediated coupling.

Protocol B1: The RuPhos System (Recommended)

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • 1-Ethylpiperazine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (1–2 mol%) OR

    
     (1 mol%) + RuPhos (2 mol%).
    
  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv).
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed).

Step-by-Step Procedure:

  • Inert Environment: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids: Add RuPhos Pd G3 precatalyst (0.02 equiv) and

    
     (1.5 equiv).
    
    • Why NaOtBu? It is strong enough to deprotonate the amine-Pd complex but bulky enough to prevent nucleophilic attack on the pyridine ring.

  • Liquids: Evacuate and backfill with Argon (x3). Add anhydrous Toluene (0.2 M concentration).

  • Substrates: Add 3-bromopyridine (1.0 equiv) and 1-ethylpiperazine (1.2 equiv) via syringe.

  • Reaction: Heat to 80–100°C for 2–12 hours.

    • Monitoring: Check LCMS.[5] Conversion is usually rapid with RuPhos.

  • Workup: Filter through a pad of Celite (to remove Pd black/salts). Wash the pad with EtOAc. Concentrate and purify.

Comparative Data & Optimization

Table 1: Comparative Yields and Conditions

SubstrateMethodCatalyst/LigandBaseTempTypical Yield
2-Bromopyridine

None

110°C85-95%
4-Bromopyridine

None

120°C80-90%
3-Bromopyridine

None

140°C<5% (Fail)
3-Bromopyridine BuchwaldPd/RuPhos

80°C88-96%
3-Bromopyridine BuchwaldPd/BINAP

100°C60-75%
Troubleshooting Guide
  • Problem: Low Conversion in Method B (Buchwald).

    • Cause: Oxygen poisoning of Pd(0).

    • Solution: Degas solvents vigorously (sparge with Ar for 15 mins) or use a glovebox.

  • Problem: Regioisomer Formation (in substituted pyridines).

    • Insight: If the pyridine has other halogens (e.g., 2-Cl, 3-Br-pyridine),

      
       will selectively target the 2-Cl position first. Buchwald conditions (using specific ligands) can be tuned to target the Br, but usually, the oxidative addition prefers the weaker C-Br bond over C-Cl.
      
  • Problem: "Gummy" Reaction Mixture.

    • Cause: Piperazine salts precipitating.

    • Solution: Switch solvent to 1,4-Dioxane/t-BuOH (4:1) to improve solubility of the polar intermediates.

References
  • Maiti, D., et al. (2011).[6] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[6] Chemical Science.

  • RuPhos Pd G3 Product Guide. (Sigma-Aldrich). "RuPhos Pd G3 is a third generation Buchwald precatalyst..."

  • BenchChem Application Note. "Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution."

  • Loudon, G., & Parise, J. "Nucleophilic Aromatic Substitution of Pyridine." Organic Chemistry.

  • Fors, B. P., et al. (2008).[7] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions." Journal of the American Chemical Society.[8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Bromopyridine Coupling Reactions

Welcome to the Technical Support Center for optimizing solvent selection in bromopyridine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing solvent selection in bromopyridine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent choice and troubleshoot common issues encountered during these critical synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your bromopyridine coupling reactions, with a focus on how solvent selection can be the key to resolving them.

Issue 1: Low or No Product Yield

A common frustration in cross-coupling reactions is a disappointingly low yield of the desired product.[1] Before drastically altering your catalyst system, consider the pivotal role of the solvent.

Potential Cause & Explanation Troubleshooting Strategy & Rationale
Poor Reagent Solubility: The reactants, catalyst, and base must be sufficiently soluble in the reaction medium for the catalytic cycle to proceed efficiently.[2] For instance, in Suzuki-Miyaura couplings, the solubility of the boronic acid and the base is crucial for the transmetalation step.[1][3]Strategy: Screen a range of solvents with varying polarities. For Suzuki reactions, a mixture of an organic solvent like 1,4-dioxane or toluene with water is often effective.[1] The aqueous phase helps to dissolve inorganic bases like K₃PO₄ or Cs₂CO₃, which are often preferred for challenging couplings.[1][4] For Buchwald-Hartwig aminations, toluene, THF, or dioxane are commonly employed.[5] Rationale: A solvent system that ensures all components are in the same phase, or effectively interact at the interface of a biphasic system, will increase the reaction rate and yield.
Catalyst Deactivation/Inhibition: The nitrogen atom of the bromopyridine can coordinate with the palladium catalyst, leading to its deactivation.[1][4] Certain solvents can either exacerbate or mitigate this effect. Additionally, impurities in the solvent can poison the catalyst.[2]Strategy: Employ non-coordinating or weakly coordinating solvents like toluene or 1,4-dioxane.[5][6] Ensure you are using high-purity, dry solvents, and thoroughly degas the reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst.[2][4] Rationale: Minimizing unwanted coordination to the palladium center allows it to remain active in the catalytic cycle. Removing oxygen and other impurities prevents catalyst poisoning.
Ineffective Base-Solvent Pairing: The chosen base may not be sufficiently soluble or active in the selected solvent to facilitate the key steps of the catalytic cycle, such as transmetalation in Suzuki couplings or deprotonation of the amine in Buchwald-Hartwig aminations.[3]Strategy: For Suzuki couplings, if using an inorganic base like K₂CO₃ or K₃PO₄, an aqueous-organic mixture is often beneficial.[1][7] For Buchwald-Hartwig reactions that often use strong bases like sodium tert-butoxide, anhydrous ethereal solvents like THF or dioxane are standard.[8][9] Rationale: The solvent must be able to support the function of the base. For example, water can enhance the activity of some inorganic bases.[7]
Issue 2: Significant Formation of Debrominated Byproduct (Hydrodehalogenation)

Observing a significant amount of the debrominated pyridine starting material is a common side reaction that directly competes with your desired coupling.[4]

Potential Cause & Explanation Troubleshooting Strategy & Rationale
Presence of a Hydride Source: The palladium-aryl intermediate can react with a hydride source in the reaction mixture instead of the intended coupling partner.[4] These hydride sources can originate from the solvent (e.g., alcohols), impurities in the reagents, or the boronic acid itself.[4]Strategy: Switch to a non-protic solvent system. Aprotic solvents like toluene, dioxane, or THF are less likely to act as hydride donors.[5] If an alcohol solvent is necessary, consider using a less reactive one or minimizing its amount. Ensure all reagents are of high purity. Rationale: By eliminating or minimizing potential hydride sources, you favor the desired cross-coupling pathway over the competing hydrodehalogenation.
Suboptimal Base/Solvent Combination: Certain strong bases in combination with specific solvents can promote hydrodehalogenation. For instance, stronger bases like NaOtBu might be more prone to this side reaction in some systems compared to weaker inorganic bases.[4]Strategy: Consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃ in a suitable solvent system, which may include water.[4] Rationale: A milder base can sometimes suppress the undesired side reaction while still being effective for the main coupling process.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding solvent selection for bromopyridine coupling reactions.

Q1: What is the general role of the solvent in a cross-coupling reaction?

The solvent in a palladium-catalyzed cross-coupling reaction is far from being an inert medium. It plays several crucial roles:

  • Solubilization: It dissolves the reactants, catalyst, and base, allowing them to interact.[2]

  • Catalyst Stabilization: The solvent can coordinate to the palladium center, stabilizing the active catalytic species.[2][10]

  • Influence on Reaction Rate and Selectivity: The polarity and coordinating ability of the solvent can significantly impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, thereby affecting the overall reaction rate and product selectivity.[2][11]

  • Temperature Control: The solvent acts as a heat-transfer medium, allowing for precise temperature control of the reaction.[10]

Q2: Should I use a protic or aprotic solvent for my bromopyridine coupling?

The choice between a protic and an aprotic solvent is highly dependent on the specific coupling reaction and the other reaction components.

  • Protic Solvents (e.g., water, ethanol, isopropanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[12][13] They are often used in Suzuki-Miyaura reactions, typically in a mixture with an organic solvent.[2][7] The aqueous component can be beneficial for dissolving inorganic bases and may enhance catalyst activity.[7] However, they can also be a source of hydrides, leading to hydrodehalogenation.[4]

  • Aprotic Solvents (e.g., toluene, 1,4-dioxane, THF, DMF, NMP): These solvents lack O-H or N-H bonds.[12] They are generally preferred for reactions sensitive to protic sources, such as many Buchwald-Hartwig aminations and Heck couplings.[8][14] Polar aprotic solvents like DMF and NMP can be effective in Heck reactions by stabilizing the Pd(0) complex.[14]

Q3: How does solvent polarity and dielectric constant affect the reaction?

Solvent polarity, often quantified by the dielectric constant, can influence the reaction by stabilizing charged intermediates or transition states.[15][16]

  • Polar Solvents: Generally, polar solvents can accelerate reactions that involve the formation of charged intermediates or transition states by stabilizing them.[11] For example, in some Suzuki-Miyaura couplings, polar solvents like acetonitrile (MeCN) or DMF have been shown to switch the chemoselectivity of the reaction compared to nonpolar solvents.[11]

  • Nonpolar Solvents: Nonpolar solvents like toluene are often used to minimize side reactions and can be particularly effective in reactions where nonpolar substrates are used.[6]

The relationship is not always straightforward, and solvent effects can be more complex than a simple correlation with dielectric constant.[11] Therefore, experimental screening is often necessary.

Q4: I am performing a Suzuki-Miyaura coupling. What is a good starting point for solvent selection?

A widely used and effective starting point for Suzuki-Miyaura couplings of bromopyridines is a biphasic mixture of an organic solvent and water.[1] Common choices include:

  • Toluene/Water

  • 1,4-Dioxane/Water [17]

  • THF/Water

The typical ratio of organic solvent to water is often in the range of 2:1 to 10:1.[17][18] This system, combined with an inorganic base like K₂CO₃ or K₃PO₄, provides a robust set of conditions for many substrates.[1][7]

Q5: For a Buchwald-Hartwig amination of a bromopyridine, what solvents should I consider?

For Buchwald-Hartwig aminations, anhydrous aprotic solvents are the standard.[8] Excellent starting points include:

  • Toluene [5][19]

  • 1,4-Dioxane [5]

  • tert-Butanol [8]

These solvents are compatible with the strong bases, such as sodium tert-butoxide, that are frequently used in these reactions.[9]

Data Presentation: Solvent Properties and Their Impact

The following table summarizes key properties of common solvents used in bromopyridine coupling reactions to aid in your selection process.

SolventClassDielectric Constant (approx.)Boiling Point (°C)Common ApplicationsPotential Issues
Toluene Nonpolar Aprotic2.4111Suzuki, Buchwald-Hartwig, HeckPoor solubility for polar reagents
1,4-Dioxane Polar Aprotic2.2101Suzuki, Buchwald-HartwigPeroxide formation, relatively high freezing point
Tetrahydrofuran (THF) Polar Aprotic7.666Suzuki, Buchwald-HartwigPeroxide formation, lower boiling point
Acetonitrile (MeCN) Polar Aprotic37.582Suzuki (can alter selectivity)Can be coordinating to the metal center
Dimethylformamide (DMF) Polar Aprotic36.7153Heck, Sonogashira, SuzukiHigh boiling point can make removal difficult
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic32.2202HeckVery high boiling point
Ethanol (EtOH) Polar Protic24.678Suzuki (often with water)Can be a hydride source, potential for side reactions
Water (H₂O) Polar Protic80.1100Suzuki (as a co-solvent)Can promote protodeboronation of boronic acids

Experimental Protocols

Protocol 1: General Procedure for a Solvent Screen in a Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol outlines a parallel screening approach to efficiently identify an optimal solvent system.

  • Preparation of Reagent Stock Solutions:

    • Prepare a stock solution of 3-bromopyridine and the desired boronic acid (1.2 equivalents) in a suitable solvent that is compatible with all screening solvents (e.g., a small amount of dioxane).

    • Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if necessary) in the same solvent.

  • Reaction Setup:

    • To an array of reaction vials, add the appropriate amount of a base (e.g., K₂CO₃, 2 equivalents).

    • Add the stock solution of the 3-bromopyridine and boronic acid to each vial.

    • Add the desired screening solvent to each vial (e.g., Toluene/H₂O (4:1), Dioxane/H₂O (4:1), THF/H₂O (4:1), DMF, MeCN).

    • Degas each vial by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Add the catalyst stock solution to each vial under an inert atmosphere.

  • Reaction and Monitoring:

    • Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C).

    • Monitor the progress of each reaction at regular intervals (e.g., 2, 4, 8, and 24 hours) using TLC or LC-MS.

  • Analysis:

    • Compare the conversion to the desired product across the different solvent systems to identify the most promising candidates for further optimization.

Visualizations

Decision-Making Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a bromopyridine coupling reaction.

Solvent_Selection_Workflow start Start: Define Coupling Reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki buchwald Buchwald-Hartwig reaction_type->buchwald heck Heck/Sonogashira reaction_type->heck solvent_choice_suzuki Initial Choice: Aqueous/Organic Mixture (e.g., Toluene/H2O, Dioxane/H2O) suzuki->solvent_choice_suzuki solvent_choice_buchwald Initial Choice: Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) buchwald->solvent_choice_buchwald solvent_choice_heck Initial Choice: Polar Aprotic Solvent (e.g., DMF, NMP) heck->solvent_choice_heck experiment Run Initial Experiment solvent_choice_suzuki->experiment solvent_choice_buchwald->experiment solvent_choice_heck->experiment evaluation Evaluate Outcome experiment->evaluation good_yield High Yield, Minimal Side Products evaluation->good_yield Success low_yield Low Yield evaluation->low_yield Problem side_reactions Side Reactions (e.g., Debromination) evaluation->side_reactions Problem optimize Proceed to Optimization/ Scale-up good_yield->optimize troubleshoot_solubility Troubleshoot: Screen Solvents for Solubility low_yield->troubleshoot_solubility troubleshoot_side_reactions Troubleshoot: Switch to Aprotic Solvent or Change Base/Solvent Pair side_reactions->troubleshoot_side_reactions end End: Optimized Conditions optimize->end troubleshoot_solubility->experiment troubleshoot_side_reactions->experiment

Sources

Optimization

Preventing debromination during synthesis of bromopyridine intermediates

Subject: Preventing Debromination & Halogen Migration in Pyridine Synthesis Ticket ID: BP-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Bromopyridines are "privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Debromination & Halogen Migration in Pyridine Synthesis Ticket ID: BP-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Bromopyridines are "privileged scaffolds" in drug discovery but possess a high "fragility index" during synthesis. The electron-deficient nature of the pyridine ring makes the C-Br bond susceptible to three primary failure modes:

  • Lithium-Halogen Exchange: Occurs faster than deprotonation if the wrong base is used.

  • Halogen Dance (HD): A thermodynamically driven migration of the bromine atom to a more stable position on the ring.[1]

  • Hydrodehalogenation: Unwanted removal of bromine during Pd-catalyzed couplings or nitro-group reductions.

This guide provides validated protocols to arrest these pathways.

Module 1: Lithiation & Functionalization
User Question:

"I attempted to lithiate 3-bromopyridine at the 4-position using n-BuLi to introduce a formyl group. Instead of the product, I recovered pyridine (debromination) and a mixture of isomers. What happened?"

Technical Diagnosis:

You encountered two competing kinetic phenomena:

  • Nucleophilic Attack (Exchange): n-BuLi is highly nucleophilic. It attacks the bromine atom (Li-Br exchange) faster than it removes the proton (deprotonation). The resulting 3-lithiopyridine is unstable and protonates upon workup, yielding pyridine.

  • The Halogen Dance: Even if you successfully lithiate, the resulting anion is often kinetically formed but thermodynamically unstable. It will isomerize (dance) to place the lithium adjacent to the ring nitrogen (the most acidic site) or stabilize via chelation, moving the bromine in the process.

The Solution: Steric Gating & Temperature Control

To prevent Li-Br exchange, you must use a base that is sufficiently basic (high pKa) but non-nucleophilic (sterically hindered).

  • Recommended Base: LDA (Lithium diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

  • Critical Parameter: Temperature must be maintained at -78 °C . Above -40 °C, the "Halogen Dance" becomes rapid.

Visualizing the Mechanism (Halogen Dance)

HalogenDance Start 3-Bromopyridine Kinetic Kinetic Anion (4-Li-3-Br-Pyridine) Start->Kinetic Deprotonation (-78°C) Base Base: LDA (Non-nucleophilic) Base->Kinetic Dance Halogen Dance (Isomerization) Kinetic->Dance Warm up (> -40°C) Trap Electrophile Trap (Product) Kinetic->Trap Fast Trap (< 15 min) Thermo Thermodynamic Anion (2-Li-3-Br-Pyridine) Dance->Thermo Migration Thermo->Trap Wrong Regioisomer

Caption: The "Halogen Dance" mechanism. To maintain regioselectivity, the kinetic anion must be trapped immediately at low temperatures before thermodynamic equilibration occurs.

Validated Protocol: C4-Selective Lithiation of 3-Bromopyridine

Reference: Adapted from Gribble et al.

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Base Generation: Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 eq). Cool to -78 °C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to form LDA.

  • Substrate Addition: Add 3-bromopyridine (1.0 eq) dropwise slowly along the side of the flask (pre-cooled).

    • Why? Localized heating during addition triggers the Halogen Dance.

  • Incubation: Stir at -78 °C for exactly 15-30 minutes. Do not exceed 1 hour.

  • Trapping: Add the electrophile (e.g., DMF, 1.2 eq) rapidly.

  • Quench: Allow to warm to RT only after quenching with sat. NH₄Cl.[2]

Module 2: Palladium-Catalyzed Cross-Couplings
User Question:

"I am performing a Suzuki coupling on a chloropyridine that also contains a bromine. I want to couple at the Chlorine, but the Bromine reacts first, or I get debromination. How do I control this?"

Technical Diagnosis:

Standard oxidative addition rates follow bond dissociation energies: C-I > C-Br > C-Cl . Palladium will naturally insert into the C-Br bond first. Furthermore, debromination (hydrodehalogenation) competes when the catalytic cycle is slow, allowing


-hydride elimination or reduction by the solvent/base.
The Solution: Site-Selective Activation

To couple a Chloride in the presence of a Bromine (an "inverted" reactivity), you must use a catalyst system that specifically activates the electron-deficient C-Cl bond or use the inherent reactivity difference to couple the Br first if that is the target.

Ligand Selection Matrix:

Target BondInterfering HalogenRecommended LigandMechanism of Action
C-Br ClPPh₃ or dppf Standard reactivity. C-Br adds faster than C-Cl.
C-Cl BrCyJohnPhos or P(t-Bu)₃ Rare/Difficult. Highly electron-rich ligands can activate C-Cl, but C-Br usually reacts first. Strategy: Protect Br (e.g., as a silane) or couple Br first.
C-Br None (Prevent Debromination)Buchwald Ligands (XPhos, RuPhos) Bulky ligands accelerate Reductive Elimination, preventing the long-lived Pd-H species that cause debromination.
Troubleshooting Workflow: Preventing Debromination

SuzukiTroubleshoot Start Suzuki Coupling (Bromopyridine) Check1 Is Debromination Observed? Start->Check1 Solvent Change Solvent (Avoid 2° Alcohols) Check1->Solvent Yes (Minor) Base Switch Base (Use K3PO4 instead of Carbonates) Check1->Base Yes (Moderate) Ligand Switch Ligand (Use RuPhos/XPhos) Check1->Ligand Yes (Major) Solvent->Base Still failing Base->Ligand Still failing

Caption: Stepwise optimization to eliminate hydrodehalogenation side-products in Suzuki couplings.

Module 3: Reductive Environments (Nitro Reduction)
User Question:

"I need to reduce a nitro group to an amine on a bromopyridine scaffold. Standard Pd/C + H₂ removes the bromine completely. What are the alternatives?"

Technical Diagnosis:

Palladium on Carbon (Pd/C) is an excellent hydrodehalogenation catalyst. In the presence of H₂, the C-Br bond is cleaved rapidly.

The Solution: Chemoselective Reductants

You must move away from heterogeneous Pd/H₂ or "poison" the catalyst.

Method A: Iron/Acetic Acid (The "Gold Standard") This method relies on single-electron transfer (SET) and is highly chemoselective for nitro groups over aryl halides.

  • Protocol:

    • Dissolve substrate (1 eq) in Ethanol/Water (4:1) or pure Acetic Acid.

    • Add Iron powder (3-5 eq) and NH₄Cl (catalytic) or AcOH (solvent).

    • Heat to 60-80 °C for 1-2 hours.

    • Filter hot through Celite (critical to remove iron sludge).

Method B: Poisoned Hydrogenation (Pt/C + Vanadium) If hydrogenation is required (e.g., for scale), use Platinum (less prone to dehalogenation than Pd) and a vanadium dopant.

  • Catalyst: 1% Pt/C + 0.5 eq V(O)(acac)₂.

  • Pressure: 1 atm H₂ (balloon).

  • Selectivity: >99% retention of Bromine.

Method C: Transfer Hydrogenation Uses Hydrazine Hydrate as the hydrogen donor with Pd/C.

  • Protocol: Pd/C (catalytic), Hydrazine Hydrate (5-10 eq) in refluxing MeOH.

  • Note: Often faster than H₂ gas and easier to control, but temperature must be monitored to prevent dehalogenation.

References
  • Gribble, G. W., & Saulnier, M. G. (1993).[3] Regioselective ortho-Lithiation of Halopyridines.[3][4][5][6][7] Heterocycles.[3][4][7][8]

  • Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.

  • BenchChem Technical Guides. (2025). How to avoid debromination in pyridine coupling reactions.

  • Gros, P. C., et al. (2008).[9] Bromine-lithium exchange under non-cryogenic conditions.[9] Chemical Communications.[9]

  • Lier, J., et al. (2019). Selective Reduction of Halogenated Nitroarenes.[10] Journal of Organic Chemistry (via PMC).

Sources

Reference Data & Comparative Studies

Validation

13C NMR Spectral Analysis of Pyridine-Piperazine Structures: A Comparative Guide

Executive Summary The pyridine-piperazine scaffold is a privileged pharmacophore found in numerous blockbuster antipsychotic and anxiolytic drugs (e.g., Aripiprazole, Buspirone).[1] However, structural characterization o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-piperazine scaffold is a privileged pharmacophore found in numerous blockbuster antipsychotic and anxiolytic drugs (e.g., Aripiprazole, Buspirone).[1] However, structural characterization of this moiety presents unique challenges: rapid conformational exchange of the piperazine ring, tautomeric ambiguity of the pyridine nitrogen, and severe spectral overlap in standard 1H NMR.[1]

This guide compares the Advanced 13C NMR Analysis Workflow against standard 1H NMR and 2D methods. While 1H NMR is the industry default for speed, we demonstrate that 13C NMR is the definitive technique for resolving regioisomeric and conformational ambiguities in this scaffold. We provide a self-validating experimental protocol designed to ensure data integrity in regulatory-grade submissions.

Part 1: The Technical Challenge

In drug discovery, confirming the exact substitution pattern on the pyridine ring (2-, 3-, or 4-piperazinyl) and the protonation state of the piperazine nitrogens is critical for Structure-Activity Relationship (SAR) studies.[1]

Why Standard 1H NMR Fails
  • Piperazine "Hump": The eight protons of the piperazine ring often appear as broad, featureless multiplets in the 2.5–4.0 ppm range, obscuring stereochemical details.

  • Ambiguous Pyridine Splitting: In substituted pyridines, coupling constants (

    
    ) can be misleading due to second-order effects or broadening from intermediate exchange rates.[1]
    
  • Solvent Dependency: NH protons are labile and solvent-dependent, making salt form identification (HCl vs. free base) unreliable by proton integration alone.[1]

Part 2: Comparative Analysis

We evaluated three analytical approaches for a model compound, 1-(2-pyridyl)piperazine , to determine the most robust method for structural verification.

Table 1: Performance Comparison of NMR Methodologies
FeatureMethod A: Standard 1H NMR Method B: Quantitative 13C NMR Method C: 15N / 2D HSQC
Primary Utility Quick purity checkStructural fingerprinting & Carbon skeleton Connectivity & Nitrogen protonation
Resolution Low (Overlap in aliphatic region)High (Singlet dispersion 0–200 ppm) Very High (2D separation)
Regioisomer ID Ambiguous (requires complex

-analysis)
Definitive (Distinct Chemical Shifts) Definitive but time-consuming
Conformational Insight Poor (Broadening)Excellent (Distinct shifts for axial/equatorial) Good
Acquisition Time < 5 mins1–4 Hours (for quantitation) 2–12 Hours
Cost/Throughput Low / HighMedium / Medium High / Low
Expert Insight: Why 13C is the "Sweet Spot"

While 2D NMR (Method C) provides connectivity, it is often overkill for routine batch release.[1] 13C NMR (Method B) offers the optimal balance. The chemical shift of the pyridine C2 and C6 carbons acts as a "diagnostic sensor" for the position of the piperazine ring, a feature completely absent in 1H NMR. Furthermore, 13C signals are singlets (proton-decoupled), eliminating the multiplet overlap issues of 1H NMR.[1]

Part 3: Scientific Grounding & Data Interpretation[1]

Diagnostic Chemical Shifts

The electronic environment of the pyridine ring creates a predictable chemical shift pattern.[2] In 1-(2-pyridyl)piperazine, the electron-donating nitrogen of the piperazine ring at the ortho position (C2) causes a specific shielding/deshielding pattern via resonance.[1]

Table 2: Characteristic 13C NMR Shifts (in CDCl3)[1]
Carbon PositionChemical Shift (

, ppm)
Mechanistic Explanation
Pyridine C2 159.0 – 163.0 Diagnostic: Deshielded by adjacent ring Nitrogen (

) and attached piperazine Nitrogen (

).[1]
Pyridine C6 145.0 – 148.0Deshielded by

(alpha effect).[1]
Pyridine C4 134.0 – 138.0Para to

; moderate shielding.[1]
Pyridine C5 119.0 – 121.0Meta to

.[1]
Pyridine C3 107.0 – 110.0 Diagnostic: Highly shielded due to ortho-resonance donation from

.[1]
Piperazine

-CH2
45.0 – 47.0Alpha to aryl-amine.[1]
Piperazine

-CH2
52.0 – 55.0Alpha to secondary/tertiary amine (distal).[1]

Critical Check: If your "C3" signal appears >120 ppm, you likely do not have a 2-substituted pyridine.[1] This is a self-validating check for regioisomer correctness.

Salt Formation Effects

Converting the free base to a salt (e.g., HCl) protonates the most basic nitrogen. In pyridine-piperazines, the distal piperazine nitrogen (


) is typically most basic (

), followed by the pyridine nitrogen (

).[1]
  • Observation: Upon salt formation, the Piperazine

    
    -CH2  carbons shift upfield by 2–4 ppm due to the 
    
    
    
    -effect of protonation.[1]

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to be quantitative and reproducible , ensuring that peak integrals can be used to estimate purity or isomeric ratios.[1]

Step 1: Sample Preparation[1][3][6]
  • Mass: Dissolve 20–30 mg of compound.

  • Solvent: Use DMSO-d6 for polar salts or CDCl3 for free bases.

    • Note: DMSO-d6 is preferred if hydrogen bonding (NH...N) is suspected to lock conformations.[1]

  • Volume: 0.6 mL in a 5mm high-precision NMR tube.

Step 2: Instrument Parameters (The "Inverse-Gated" Method)

To make 13C integrals reliable, we must suppress the Nuclear Overhauser Effect (NOE) which unevenly enhances signal intensity.[1]

  • Pulse Sequence: zgig (Bruker) or equivalent (Inverse-Gated Decoupling).

  • Relaxation Delay (D1): 10–20 seconds .

    • Reasoning: Quaternary carbons (C2 of pyridine) have long

      
       relaxation times.[1] Short delays lead to under-integration of diagnostic peaks.
      
  • Pulse Angle: 90°.

  • Scans (NS): 1024 (minimum) for adequate S/N on quaternary carbons.

  • Temperature: 298 K (Standard).[1][3]

    • Troubleshooting: If piperazine signals are broad, increase T to 320 K to induce fast exchange and sharpen peaks.[1]

Step 3: Data Processing[1]
  • Exponential Multiplication: Apply Line Broadening (LB) = 1.0 – 3.0 Hz.

  • Baseline Correction: Critical for accurate integration of small impurity peaks.

  • Referencing: Set DMSO-d6 center peak to 39.5 ppm (or CDCl3 to 77.16 ppm).

Part 5: Decision Workflow (Visualization)

The following diagram illustrates the logical flow for assigning a Pyridine-Piperazine structure using this guide's methodology.

NMR_Workflow Start Unknown Pyridine-Piperazine Sample H_NMR Step 1: Run 1H NMR Start->H_NMR Check_H Are Piperazine protons resolved? H_NMR->Check_H C_NMR Step 2: Run 13C NMR (Inverse Gated, D1=20s) Check_H->C_NMR No (Overlap) Check_H->C_NMR Yes (Confirm with 13C) Count_SP2 Count Aromatic Signals (100-170 ppm) C_NMR->Count_SP2 Five_Sig 5 Signals Found (Mono-substituted Pyridine) Count_SP2->Five_Sig 5 Signals Check_C2 Check Most Downfield Peak (> 158 ppm?) Five_Sig->Check_C2 Is_2Sub Confirmed: 2-Pyridyl Isomer Check_C2->Is_2Sub Yes (>158) Is_Other Suspect 3- or 4-Pyridyl Isomer (Check C3 shielding) Check_C2->Is_Other No (<155) Check_Pip Check Piperazine Carbons (40-60 ppm) Is_2Sub->Check_Pip Broad Broad/Split Signals? (Restricted Rotation) Check_Pip->Broad Broad Final Structure Validated Check_Pip->Final Sharp Variable_T Action: Run VT-NMR at 320K Broad->Variable_T Variable_T->Final

Caption: Figure 1. Self-validating logic flow for structural assignment of pyridine-piperazine derivatives using 13C NMR markers.

References

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin.[1] (Classic reference for additivity rules).

  • University of Oxford. Quantitative NMR Spectroscopy Protocol. Available at: [Link] (Standard protocols for qNMR parameters).[1]

  • Revue Roumaine de Chimie. Design and Synthesis of Some Piperazine Hybrid Molecules. Available at: [Link] (Comparative 13C data for substituted piperazines).[1]

Sources

Comparative

Mass spectrometry fragmentation patterns of 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine Introduction In the landscape of modern drug discovery and development, the unambiguous structural ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine represents a class of heterocyclic compounds with significant potential as intermediates in pharmaceutical synthesis. Its structure, featuring a bromopyridine moiety, a benzylic linkage, and an N-ethylpiperazine ring, presents a unique and informative fragmentation pattern in mass spectrometry.

This guide provides a comprehensive analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pathways of this target molecule. We will delve into the mechanistic underpinnings of the observed cleavages, grounding our predictions in established principles of gas-phase ion chemistry. By comparing its fragmentation behavior to that of structurally related analogues, this document aims to equip researchers, scientists, and drug development professionals with the expertise to identify and characterize this and similar compounds with confidence.

Section 1: Predicted Fragmentation Profile of 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent stability of the resulting fragment ions and the relative strengths of the chemical bonds. For 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine (Exact Mass of [M+H]⁺: 270.0606 for ⁷⁹Br), ionization via ESI will readily protonate one of the basic nitrogen atoms, most likely on the piperazine ring, creating an even-electron precursor ion. Subsequent collision-induced dissociation (CID) will initiate fragmentation.

The primary fragmentation pathways are predicted to be:

  • Benzylic C-N Bond Cleavage: The most facile and diagnostically significant fragmentation is the cleavage of the bond between the pyridinyl-methyl group (a benzylic-type position) and the piperazine nitrogen. This type of cleavage is well-documented for N-benzylpiperazines.[1][2] This heterolytic cleavage is charge-remote and results in the formation of a stable bromopyridinyl-methyl cation and a neutral N-ethylpiperazine molecule.

  • Piperazine Ring Fragmentation: The piperazine ring itself is susceptible to cleavage, typically involving the C-N and C-C bonds within the ring structure.[2][3] These cleavages can occur after the initial benzylic cleavage or directly from the precursor ion, leading to a series of smaller, characteristic ions.

  • Alpha-Cleavage at Piperazine Nitrogens: Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a dominant pathway for amines.[4][5] In this molecule, cleavage of the ethyl group from the N4-piperazine nitrogen is a highly probable event, resulting in the loss of a neutral ethene molecule (28 Da) via a rearrangement or an ethyl radical (29 Da).

The presence of bromine provides an unmistakable isotopic signature. All bromine-containing fragment ions will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6][7] This signature is invaluable for confirming the presence of bromine in any given fragment.

Proposed Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation cascade originating from the protonated parent molecule.

Caption: Predicted fragmentation of 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine.

Section 2: Comparative Analysis

To fully appreciate the fragmentation pattern, it is instructive to compare it with related structures.

Compound Key Fragmentation Difference Rationale
1. Unsubstituted N-Benzylpiperazine Lacks the Br isotope pattern. The primary benzylic fragment is at m/z 91 (tropylium ion).[8]The absence of the bromo-substituent on the pyridine ring leads to the formation of the classic, highly stable tropylium ion instead of the bromopyridinyl-methyl cation (m/z 171/173).
2. 1-(3-chlorophenyl)piperazine (mCPP) Lacks a benzylic C-N bond. Fragmentation is dominated by cleavage of the robust aryl-N bond and extensive piperazine ring fragmentation.[2][9]The direct connection between the aromatic ring and piperazine nitrogen makes this bond much stronger than a benzylic linkage. Higher collision energy is required for fragmentation, which often proceeds through the piperazine ring itself.

This comparison highlights how the benzylic methylene "linker" in our target compound is the most labile point, directing the primary fragmentation pathway and making it distinct from directly-coupled arylpiperazines.

Section 3: Experimental Methodology

A robust and reproducible method is critical for obtaining high-quality MS/MS data. The following protocol is recommended for the analysis of 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine on a modern hybrid mass spectrometer (e.g., Q-TOF or Q-Orbitrap).

Experimental Workflow Diagram

G cluster_workflow General Workflow for MS/MS Analysis prep 1. Sample Preparation (1 mg/mL in 50:50 ACN:H₂O with 0.1% Formic Acid) infusion 2. Direct Infusion / LC Inlet (Flow rate ~5-10 µL/min) prep->infusion ms1 3. Full Scan MS (MS1) (Identify [M+H]⁺ at m/z 270/272) infusion->ms1 isolation 4. Precursor Isolation (Isolate m/z 270 with a 1-2 Da window) ms1->isolation cid 5. Collision-Induced Dissociation (CID) (Collide with N₂ or Ar gas) isolation->cid ms2 6. Product Ion Scan (MS2) (Acquire fragment spectrum) cid->ms2 analysis 7. Data Analysis (Correlate fragments to structure) ms2->analysis

Caption: General workflow for acquiring tandem mass spectrometry data.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL. The formic acid aids in protonation for positive ion mode ESI.[10]

    • Perform serial dilutions to a working concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Source Temperature: 120 – 150 °C.

    • Desolvation Gas Flow (N₂): 600 – 800 L/hr.

    • Desolvation Temperature: 350 – 450 °C.

  • Data Acquisition:

    • MS1 (Full Scan): Acquire spectra over a mass range of m/z 50-500 to confirm the presence of the protonated molecular ions ([M+H]⁺) at m/z 270 and 272.

    • MS2 (Product Ion Scan):

      • Set up a data-dependent acquisition (DDA) or targeted MS/MS experiment.

      • Select the monoisotopic precursor ion (m/z 270.1) for fragmentation.

      • Apply a collision energy ramp (e.g., 10-40 eV). This is a crucial step; varying the collision energy helps to observe both low-energy (stable fragments) and high-energy (smaller fragments) dissociation products.

      • Acquire product ion spectra over a mass range of m/z 40-280.

Section 4: Predicted Data Summary

The table below summarizes the predicted key fragment ions for 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine.

m/z (Predicted) Ion Formula (Proposed) Ion Structure (Proposed) Fragmentation Pathway
270 / 272[C₁₁H₁₇BrN₃]⁺Protonated Parent MoleculePrecursor Ion [M+H]⁺
242 / 244[C₉H₁₃BrN₃]⁺[M+H - C₂H₄]⁺Alpha-cleavage with rearrangement (loss of ethene) from the ethyl group.
171 / 173[C₆H₆BrN]⁺5-Bromo-2-methylenepyridiniumPrimary benzylic C-N bond cleavage, loss of neutral ethylpiperazine.
113[C₆H₁₃N₂]⁺Protonated N-ethylpiperazineCan be formed via secondary fragmentation or charge retention on the piperazine moiety after benzylic cleavage.
84[C₄H₁₀N]⁺Piperazine ring fragmentCleavage of the N-ethylpiperazine ring structure.
56[C₃H₆N]⁺Piperazine ring fragmentFurther fragmentation of the piperazine ring.

Conclusion

The mass spectral fragmentation of 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine is predicted to be highly characteristic and informative. The dominant fragmentation pathway, a facile benzylic cleavage, produces a diagnostic bromopyridinyl-methyl cation at m/z 171/173. This, combined with fragments arising from alpha-cleavage and piperazine ring scission, provides a clear fingerprint for structural confirmation. The ubiquitous M/M+2 isotopic pattern for all bromine-containing ions serves as a definitive marker. The methodologies and comparative data presented in this guide offer a robust framework for the confident identification and structural elucidation of this compound and its analogues, proving invaluable in research and quality control environments.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry.
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • N-Centered Odd-Electron Ions Formation from Collision-Induced Dissociation of Electrospray Ionization Generated Even-Electron Ions: Single Electron Transfer via Ion/Neutral Complex in the Fragmentation of Protonated N,N′-Dibenzylpiperazines and Protonated N-Benzylpiperazines. Journal of the American Society for Mass Spectrometry.
  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry.
  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Mass Spectrometry - Fragmentation P
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • 1-Benzylpiperazine. NIST WebBook.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Fragment
  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.
  • Mass Spectrometry: Fragment
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • mass spectrum & fragment
  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • Ion fragmentation of small molecules in mass spectrometry.

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Validation

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Bromopyridine Derivatives

Introduction: The Critical Role of Purity in Bromopyridine Intermediates Bromopyridine derivatives are a cornerstone in modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a vast array of pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Bromopyridine Intermediates

Bromopyridine derivatives are a cornerstone in modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a vast array of pharmacologically active compounds. Their structural motif is present in drugs targeting everything from oncological pathways to neurological disorders. Consequently, the purity of these starting materials and their subsequent derivatives is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1][2] Even trace impurities can alter toxicological profiles, reduce therapeutic efficacy, or introduce unforeseen side reactions in later synthetic steps.[2]

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis in the pharmaceutical industry due to its high precision, versatility, and robustness.[3][4] This guide provides an in-depth, comparative analysis of strategies for developing a reliable HPLC method for bromopyridine derivatives. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical decisions, compare viable alternatives, and provide actionable protocols grounded in established regulatory frameworks.

Foundational Principles: Understanding the Analyte

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. Bromopyridine derivatives present a unique set of challenges for reversed-phase (RP) HPLC:

  • Polarity: The pyridine ring imparts significant polarity, which can lead to poor retention on traditional non-polar stationary phases like C18.[5][6]

  • Basicity (pKa): The lone pair of electrons on the pyridine nitrogen makes it a weak base (typical pKa ~5-6). At mobile phase pH values near the pKa, the molecule will exist in both ionized and non-ionized forms, leading to peak broadening or splitting. More critically, the protonated (cationic) form can engage in strong, undesirable secondary interactions with residual silanol groups on the silica backbone of the stationary phase, causing severe peak tailing.

  • Aromaticity: Both the pyridine and any associated phenyl rings are aromatic, opening the door for unique separation mechanisms based on π-π interactions.

A logical method development workflow is essential for systematically addressing these properties.

G cluster_0 Phase 1: Planning & Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Finalization A Analyte Characterization (pKa, logP, UV spectra) B Column Screening (C18, Phenyl, Polar-Embedded) A->B C Mobile Phase Screening (ACN vs. MeOH, pH Scouting) B->C D Fine-tune Gradient Profile C->D Select best initial conditions E Optimize pH & Buffer Conc. D->E F Adjust Flow Rate & Temp. E->F G System Suitability Testing F->G Define optimal parameters H Method Validation (ICH/USP) (Accuracy, Precision, Linearity) G->H I Final Method Documentation H->I

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The success of a purity method hinges on the judicious selection of the stationary and mobile phases. Here, we compare common choices and their impact on the analysis of a model compound, 2-bromo-5-phenylpyridine.

The Stationary Phase: Beyond Standard C18

While a standard C18 column is the workhorse of RP-HPLC, it may not be the optimal choice for bromopyridines due to the aforementioned polarity and basicity issues.

Experimental Protocol: Column Screening

  • System: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).

  • Analytes: 2-bromo-5-phenylpyridine (main peak) and a known impurity, 2,3-dibromopyridine.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Columns Tested:

    • Standard C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm).

    • Polar-Embedded (e.g., Atlantis T3, 4.6 x 150 mm, 5 µm).

Comparative Data:

Stationary PhaseRetention Time (Main Peak, min)Tailing Factor (Main Peak)Resolution (Critical Pair)Scientific Rationale
Standard C18 9.81.81.6Strong hydrophobic retention, but the basic pyridine nitrogen interacts with residual silanols, causing significant tailing.
Phenyl-Hexyl 10.51.22.5Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte, enhancing resolution and improving peak shape.
Polar-Embedded 8.51.12.2The embedded polar group (e.g., amide) shields residual silanols, drastically reducing tailing. Also provides good retention for polar molecules even in highly aqueous mobile phases.[7]
The Mobile Phase: The Power of pH Control

Controlling the ionization state of the pyridine nitrogen is the single most important factor for achieving symmetric peaks. The general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a pyridine (pKa ~5.5), this means working below pH 3.5 or above pH 7.5.

Experimental Protocol: pH Optimization

  • System & Analytes: Same as above.

  • Column: Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% to 80% B over 15 minutes.

  • Mobile Phase A Variants:

    • 0.1% Formic Acid in Water (pH 2.7).

    • 10 mM Ammonium Acetate in Water (pH 5.5).

    • 10 mM Ammonium Bicarbonate in Water (pH 8.0).

Comparative Data:

Mobile Phase A (Aqueous)pHRetention Time (min)Tailing FactorScientific Rationale
0.1% Formic Acid 2.711.21.1The pyridine is fully protonated (cationic). The low pH also suppresses the ionization of silanol groups, minimizing secondary interactions and yielding excellent peak shape.
10 mM Ammonium Acetate 5.512.5> 3.0 (Broad)The pH is too close to the analyte's pKa, resulting in a mixed population of ionized and neutral species. This leads to a very broad and unusable peak.
10 mM Ammonium Bicarbonate 8.013.11.3The pyridine is in its neutral, more hydrophobic form, leading to stronger retention. Peak shape is acceptable, but silica-based columns can degrade at pH > 8.

Alternative Technologies: A Comparison of HPLC and UPLC

While HPLC is robust, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and efficiency by using columns packed with sub-2 µm particles.[10][11] This requires a specialized system capable of handling higher backpressures (up to 15,000 psi).[12]

Workflow Comparison: HPLC vs. UPLC

G cluster_hplc Traditional HPLC cluster_uplc Modern UPLC hplc_inj Injection hplc_sep Separation (5 µm particle column) ~15-20 min hplc_inj->hplc_sep hplc_det Detection hplc_sep->hplc_det uplc_inj Injection uplc_sep Separation (<2 µm particle column) ~3-5 min uplc_inj->uplc_sep uplc_det Detection uplc_sep->uplc_det

Caption: Comparison of HPLC and UPLC analysis timelines.

Performance Comparison:

ParameterHPLC (5 µm particles)UPLC (1.7 µm particles)Advantage
Analysis Time 15-20 minutes3-10 minutesUPLC[12]
Resolution GoodExcellentUPLC[11]
Sensitivity StandardHigher (sharper peaks)UPLC[10]
Solvent Consumption HighLow (~70-80% reduction)UPLC[13]
System Backpressure 500 - 6000 psiUp to 15,000 psiHPLC (less demanding)
Instrument Cost LowerHigherHPLC

Recommendation: For high-throughput laboratories focused on rapid purity checks and process monitoring, the initial investment in UPLC technology can be justified by significant long-term savings in time and solvent consumption.[13] For labs with lower sample throughput or budget constraints, a well-optimized HPLC method remains a perfectly valid and reliable choice.

Other techniques like Gas Chromatography (GC) can be used for volatile, thermally stable impurities (e.g., residual solvents), while Capillary Electrophoresis (CE) offers an orthogonal separation mechanism particularly useful for highly charged molecules.[3][14]

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A developed method is incomplete until it is validated to prove its suitability for its intended purpose.[4][15] Validation must be performed according to established guidelines from bodies like the ICH (International Council for Harmonisation), USP (United States Pharmacopeia), and FDA.[16][17][18]

Key Validation Parameters for a Purity Method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is typically demonstrated using forced degradation studies (acid, base, oxidation, heat, light).

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range (e.g., LOQ to 150% of the specification limit for impurities). An R² value > 0.999 is typically required.[2]

  • Accuracy: The closeness of test results to the true value. Determined by spiking known amounts of impurities into the sample matrix at different levels (e.g., 50%, 100%, 150%). Recoveries are expected to be within 80-120%.

  • Precision: The degree of agreement among individual test results. Assessed at three levels:

    • Repeatability (Intra-assay): Multiple injections of the same sample.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.

    • Reproducibility: Inter-laboratory trials (not always required).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Robustness: The ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%), demonstrating the method's reliability for routine use.

Protocol: System Suitability Testing (SST)

Before any valid analysis, an SST must be performed to ensure the chromatographic system is performing adequately.

  • Prepare a standard solution containing the main bromopyridine derivative and a known, closely eluting impurity.

  • Inject the solution five or six replicate times.

  • Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates.

  • Acceptance Criteria (Typical):

    • %RSD of retention time < 1.0%

    • %RSD of peak area < 2.0%

    • Tailing Factor (Asymmetry Factor) < 1.5

    • Theoretical Plates > 2000

    • Resolution between the critical pair > 2.0

Conclusion and Recommendations

Developing a robust HPLC purity method for bromopyridine derivatives is a systematic process that requires a deep understanding of the analyte's chemistry.

  • For Stationary Phase: Move beyond standard C18 columns. Phenyl-Hexyl and Polar-Embedded phases are highly recommended to mitigate peak tailing and improve resolution.

  • For Mobile Phase: The use of an acidic mobile phase (pH 2.5-3.5) is the most critical parameter for achieving sharp, symmetrical peaks for these basic compounds.

  • For Technology: While traditional HPLC is reliable, UPLC offers undeniable advantages in speed, sensitivity, and solvent reduction, making it the superior choice for high-throughput environments.[10][13]

  • For Validation: Rigorous method validation according to ICH/USP guidelines is non-negotiable and ensures the generation of reliable, defensible data for regulatory submission.[15][16]

By applying these principles and comparative insights, researchers and drug development professionals can confidently develop and validate high-quality analytical methods that ensure the purity and safety of these vital pharmaceutical building blocks.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website: [Link]

  • Kumar, A., & Saini, G. (n.d.). A Review on Comparative study of HPLC and UPLC. RJPT. Retrieved from [Link]

  • Scribd. (n.d.). HPLC vs UPLC: Key Differences in Pharma. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from [Link]

  • In-vitro, I. J. O. P. R. A. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Comparison Bet. US FDA, USP & ICH Guidelines. Retrieved from [Link]

  • Baertschi, S. W. (2025, November 8). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Alwsci.com. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC method validation for pharmaceuticals: a review. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 9). Saurabh Borkar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 6, 1822-1833. Retrieved from [Link]

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Comparative

Elemental analysis and composition verification for piperazine intermediates

Title: Comparative Guide: Elemental Analysis & Composition Verification for Piperazine Intermediates Executive Summary: The "Piperazine Paradox" Piperazine moieties are ubiquitous in modern drug discovery, ranking among...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Elemental Analysis & Composition Verification for Piperazine Intermediates

Executive Summary: The "Piperazine Paradox"

Piperazine moieties are ubiquitous in modern drug discovery, ranking among the top three nitrogen heterocycles in FDA-approved small-molecule pharmaceuticals (e.g., Imatinib, Ciprofloxacin). However, they present a distinct analytical challenge I term the "Piperazine Paradox" : while the piperazine ring itself is chemically robust, the bulk intermediate material is often analytically unstable.

This instability arises not from degradation, but from environmental reactivity . Piperazine derivatives are secondary amines that act as potent CO₂ scrubbers, rapidly forming carbamates and absorbing atmospheric moisture. This phenomenon renders traditional "Gold Standard" combustion analysis (CHN) unreliable, frequently leading to Out-of-Specification (OOS) results for Carbon and Nitrogen content despite the molecule being synthetically pure.

This guide compares three verification methodologies—Combustion Analysis (CHN), Quantitative NMR (qNMR), and High-Resolution Mass Spectrometry (HRMS)—and establishes a self-validating qNMR protocol as the superior method for bulk composition verification.

The Scientific Challenge: Carbamate Kinetics

To choose the right method, one must understand the failure mode of the alternatives. Piperazines are strong nucleophiles. Upon exposure to air (during weighing or transfer), the following reversible reaction occurs:

  • Hygroscopicity: The amine absorbs water, altering the molecular weight basis.

  • Carbamate Formation: The secondary amine reacts with atmospheric CO₂ to form piperazine mono-carbamate and di-carbamate zwitterions.



Impact on Data:

  • CHN Analysis: The absorbed CO₂ adds non-structural Carbon. The absorbed H₂O adds Hydrogen and dilutes the Nitrogen mass percentage. Result: Failed theoretical values.

  • Melting Point: Often suppressed or broadened due to the "impurities" (water/carbonate) formed in situ.

Method Comparison: Objective Analysis

The following table summarizes the performance of the three core methodologies for piperazine intermediates.

FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Output Weight % of C, H, NAbsolute Purity (wt%) & Molar RatioExact Mass (

)
Sample Size 2–5 mg10–20 mg< 1 mg
Hygroscopicity Tolerance Low (Requires perfect drying)High (Water is a distinct peak)High (Ionization ignores neutrals)
Inorganic Salt Detection No (Residue only)Yes (If counter-ion has protons)No
CO₂ Interference Critical Failure (Counts atm. CO₂)None (Carbamates revert or shift)None
Throughput High (Automated)Medium (10-15 min/sample)High
Verdict Regulatory Filing OnlyProcess Verification StandardIdentity Confirmation Only
Senior Scientist Insight:

"Do not rely on CHN for process intermediates of piperazines. I have seen projects delayed by weeks because a chemist tried to dry a piperazine salt to meet a 0.4% CHN tolerance, only to decompose the molecule thermally. Use qNMR to quantify the solvent/water/salt load, and calculate the 'As-Is' purity."

Strategic Workflow: The Decision Logic

The following diagram illustrates the decision pathway for analyzing amine intermediates.

PiperazineAnalysis Start Sample: Piperazine Intermediate IsHygroscopic Is sample hygroscopic or basic amine? Start->IsHygroscopic IdentityCheck HRMS (Confirm Formula) Start->IdentityCheck DirectCHN Standard CHN Combustion IsHygroscopic->DirectCHN No (Rare) qNMR_Path 1H qNMR (Internal Standard) IsHygroscopic->qNMR_Path Yes (Typical) Result_CHN Result: High Risk of CO2/H2O Interference DirectCHN->Result_CHN Result_qNMR Result: Absolute Purity + Solvent/Salt Quant qNMR_Path->Result_qNMR Result_CHN->qNMR_Path Fails Spec

Caption: Decision logic for analytical method selection. Note the feedback loop where failed CHN defaults to qNMR for troubleshooting.

Experimental Protocol: Self-Validating qNMR

This protocol is designed to be self-validating . By using an Internal Standard (IS) that is chemically inert to amines, we ensure that the integration ratio provides an absolute purity value, regardless of water or CO₂ uptake.

Step 1: Internal Standard (IS) Selection

For piperazines, do not use acidic standards (like Maleic Acid) without buffering, as they can protonate the amine and shift peaks.

  • Recommended IS: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (DMSO₂) .

  • Why? They are non-volatile, stable, and their signals (singlets) typically appear in clear regions (TCNB ~8.5 ppm, DMSO₂ ~3.0 ppm).

Step 2: Sample Preparation (The "Sandwich" Method)
  • Weighing: Accurately weigh ~10 mg of the Piperazine sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.001 mg.
    • Tip: Use a static-free weighing boat.

  • Solvation: Add 0.6 mL of deuterated solvent (DMSO-

    
     is preferred for solubility).
    
  • Mixing: Vortex until fully dissolved. Ensure no solids remain on the cap.

Step 3: Acquisition Parameters
  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (D1): Must be

    
     of the longest relaxing proton (typically the IS). Set D1 = 30–60 seconds to ensure full magnetization recovery. This is the most common source of error. 
    
  • Scans: 8–16 scans are usually sufficient for >99% signal-to-noise.

Step 4: Calculation

Calculate the absolute purity (


) using the molar ratio:


Where:

  • 
     = Integral area
    
  • 
     = Number of protons contributing to the signal
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity of the Internal Standard (e.g., 99.9%)
    

Data Presentation: Case Study

Scenario: Synthesis of N-Boc-piperazine. The sample was dried in a vacuum oven at 40°C for 4 hours.

Comparative Results:

ParameterCHN Analysis (Combustion) qNMR (DMSO-

with TCNB)
Carbon % Found: 56.1% (Calc: 58.0%)Matches structure (integral ratio)
Nitrogen % Found: 14.2% (Calc: 15.0%)Matches structure
Hydrogen % Found: 9.8% (Calc: 9.7%)Matches structure
Impurity ID Unknown (Assumed decomposition)Identified: 0.8 eq.

+ 0.1 eq.

Purity Calc FAIL (>0.4% deviation)PASS (98.5% chemical purity)

Analysis: The CHN analysis failed because the sample contained trapped Dichloromethane (DCM) and re-absorbed atmospheric water during transfer. The Carbon % was low because the heavy DCM diluted the Carbon mass relative to the theoretical pure alkane chain. qNMR correctly identified the solvent peaks and allowed for a "Potency As Is" calculation , validating the batch for the next step.

Visualizing the "Trap"

Understanding the chemical interference is vital for explaining discrepancies to regulatory bodies.

CO2_Trap Piperazine Free Piperazine (Secondary Amine) Carbamate Piperazine Carbamate Piperazine->Carbamate  Fast Reaction  (Minutes) CO2 Atmospheric CO2 CO2->Carbamate CHN_Fail CHN Analysis: Carbon % Skewed Carbamate->CHN_Fail  Thermal  Decomposition

Caption: The chemical pathway leading to CHN failure. Piperazine scavenges CO₂, forming a carbamate that alters the elemental weight percentages.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] (Provides the regulatory framework for qNMR as a primary method).

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying. (Standard protocols for moisture determination).

  • Bishnu, S. K., et al. (2016). Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids. ResearchGate.[2] (Authoritative source on the kinetics of carbamate formation).

  • Sigma-Aldrich (Merck). Quantitative NMR (qNMR) Technical Guide. (Protocols for Internal Standard selection).

  • Holzgrabe, U. (2010).[3] Quantitative NMR spectroscopy in pharmaceutical analysis.[1][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[4][6][7] (Review of qNMR applications in drug development).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine

Executive Summary Immediate Action Required: This compound is a Halogenated Nitrogenous Base . It must be segregated into the Halogenated Organic Waste stream.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: This compound is a Halogenated Nitrogenous Base . It must be segregated into the Halogenated Organic Waste stream. Under no circumstances should this compound be mixed with non-halogenated solvents or acidic waste streams without neutralization.

Disposal Classification:

  • Primary Hazard: Toxic / Irritant (Pyridinyl/Piperazinyl moiety).

  • Secondary Hazard: Halogenated (Bromine substituent).[1]

  • RCRA Status: Likely Hazardous Waste N.O.S. (Not Otherwise Specified) or D038 (Pyridine-associated) depending on concentration and formulation.

Chemical Hazard Profile & Causality

To dispose of 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine safely, one must understand how its structural motifs dictate its reactivity and environmental impact.

Structural MotifChemical BehaviorDisposal Implication
Bromine Substituent Generates HBr and Bromine gas upon combustion.MANDATORY: Must be incinerated in a facility equipped with acid gas scrubbers. Do not send to standard fuel-blending incinerators.
Piperazine Ring Secondary/Tertiary amine; Basic (pKa ~9-10).Incompatibility: Reacts exothermically with strong acids. Avoid mixing with acidic waste streams (e.g., Nitric/Sulfuric acid waste).
Pyridine Ring Aromatic heterocycle; potential aquatic toxin.Environmental: Strict zero-discharge policy to drains/sewer systems to prevent bioaccumulation.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the material to waste, ensure it is chemically stable.

  • State Assessment:

    • Solid Form: If the compound is a solid intermediate, double-bag in polyethylene bags before placing it in the solid waste drum.

    • Liquid/Solution: If dissolved in a solvent (e.g., DCM, DMSO), the solvent dictates the primary container, but the solute dictates the "Halogenated" tag.

  • Quenching (Only if reactive impurities are present):

    • If the material was used with alkylating agents or strong acid chlorides, quench the reaction mixture with a mild base (Sodium Bicarbonate) before transferring to the waste container to prevent pressure buildup.

Phase 2: Segregation & Container Selection

The "Self-Validating" System: The container material must resist amine attack.

  • Recommended Container: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why? Amines can degrade certain fluoropolymers over time, but HDPE is generally resistant to piperazine derivatives at ambient temperatures.

  • Segregation Rule:

    • DO NOT MIX WITH: Oxidizers (Peroxides, Nitric Acid) or Non-Halogenated Solvents (Acetone, Methanol) unless the facility burns all waste as halogenated (which is rare due to cost).

Phase 3: Labeling & Documentation
  • Label: "Hazardous Waste - Halogenated Organic."

  • Constituents: List "Pyridine derivative" and "Brominated organic."

  • Hazards: Check "Toxic" and "Irritant."[2]

Operational Workflow (Decision Logic)

The following diagram illustrates the decision logic for disposing of this specific compound. This ensures that the bromine content does not damage standard incineration equipment.

DisposalWorkflow Start Waste: 1-((5-Bromopyridin-2-yl) methyl)-4-ethylpiperazine StateCheck Physical State? Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid SolidPack Double Bag (Polyethylene) Place in Solid Waste Drum IsSolid->SolidPack SolventCheck Solvent Type? IsLiquid->SolventCheck Segregation CRITICAL STEP: Segregate into Halogenated Stream SolidPack->Segregation HaloSolvent Halogenated (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolvent HaloSolvent->Segregation NonHaloSolvent->Segregation Contaminated by Solute Labeling Label: 'Halogenated Organic Waste' (Contains Bromine & Pyridines) Segregation->Labeling FinalDest High-Temp Incineration (w/ Acid Scrubbers) Labeling->FinalDest

Figure 1: Decision tree ensuring bromine-containing waste is routed to the correct incineration facility to prevent equipment corrosion and regulatory fines.

Regulatory & Compliance (RCRA/EPA)[3]

In the United States, this compound falls under specific RCRA (Resource Conservation and Recovery Act) considerations.

  • Waste Codes:

    • If the waste formulation contains spent halogenated solvents (e.g., Methylene Chloride used in extraction), apply code F002 .

    • If the waste is purely the chemical (e.g., expired shelf stock), it is often classified as D001 (Ignitable, if in organic solvent) or Hazardous Waste N.O.S.

    • Note: While Pyridine is D038 , substituted pyridines are technically distinct but often managed under the same toxicity characteristic protocols [1].

  • Satellite Accumulation Areas (SAA):

    • Keep the container closed at all times except when adding waste.[1]

    • Secondary containment is required to capture spills (110% of container volume).

Emergency Contingencies

Spill Response:

  • Evacuate: If a large quantity of dry powder is aerosolized (inhalation hazard).[3]

  • PPE: Wear Nitrile gloves, lab coat, and safety goggles. If powder, use a N95 or P100 respirator.

  • Neutralization:

    • Absorb liquids with vermiculite or sand.

    • Do not use bleach (Sodium Hypochlorite) to clean spills of this amine, as it may form chloramines (toxic gas). Use a dilute soap/water solution or a specific organic spill kit [2].

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

  • PubChem. Compound Summary for Pyridine Derivatives. National Library of Medicine. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine
Reactant of Route 2
Reactant of Route 2
1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine
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